molecular formula C10H14FNO B13038699 (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

カタログ番号: B13038699
分子量: 183.22 g/mol
InChIキー: ICAGVSBRKORTNY-GMSGAONNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H14FNO

分子量

183.22 g/mol

IUPAC名

(1S,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChIキー

ICAGVSBRKORTNY-GMSGAONNSA-N

異性体SMILES

CC1=C(C=C(C=C1)[C@@H]([C@@H](C)O)N)F

正規SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)F

製品の起源

United States
Foundational & Exploratory

Mechanism of action of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL in vivo

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the in vivo mechanism of action of the novel compound (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL. Given the absence of extensive prior research on this specific molecule, this document serves as an in-depth, experience-driven roadmap for its investigation. The methodologies and rationale are grounded in established principles of neuropharmacology and drug development, drawing parallels with structurally similar compounds.

Compound Profile and Mechanistic Hypothesis

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a synthetic molecule belonging to the substituted phenethylamine class. Its chemical backbone is analogous to that of endogenous catecholamines and established psychoactive compounds.

  • Chemical Structure Analysis: The core structure is a phenylpropanolamine. The (1S,2R) stereochemistry is identical to that of norephedrine, a known sympathomimetic amine. The substitutions on the phenyl ring—a fluorine atom at the 3-position and a methyl group at the 4-position—are critical modifications known to influence metabolic stability, blood-brain barrier permeability, and target affinity. For instance, the 4-methyl substitution is a hallmark of compounds like mephedrone, while halogenation is a common strategy to modulate pharmacological activity.

  • Primary Mechanistic Hypothesis: Based on its structural similarity to monoamine transporter substrates like amphetamine and cathinone derivatives, the primary hypothesis is that (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL functions as a monoamine transporter modulator . It is predicted to act as a competitive substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), inhibiting reuptake and promoting the reverse transport (efflux) of these neurotransmitters from the presynaptic terminal into the synaptic cleft. The relative potency at each transporter will define its unique pharmacological and behavioral profile.

Elucidating the In Vivo Mechanism of Action: A Multi-Tiered Experimental Approach

To rigorously test our mechanistic hypothesis, a series of in vivo experiments are necessary. This section details the rationale and protocols for key investigations.

Tier 1: Neurochemical Profiling with In Vivo Microdialysis

Causality and Rationale: The most direct method to confirm a monoamine-releasing action in the living brain is to measure real-time changes in extracellular neurotransmitter concentrations. In vivo microdialysis allows for the sampling of the extracellular fluid from specific brain regions, providing a direct readout of the compound's effect on synaptic levels of dopamine, norepinephrine, and serotonin. The nucleus accumbens is a primary target region due to its critical role in the reward and locomotor effects of monoamine releasers.

Experimental Protocol: In Vivo Microdialysis in the Nucleus Accumbens of Rats

  • Surgical Implantation:

    • Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane.

    • Secure the rat in a stereotaxic frame.

    • Implant a guide cannula (CMA 12) aimed at the nucleus accumbens shell using stereotaxic coordinates (e.g., +1.6 mm AP, +0.8 mm ML, -7.8 mm DV from bregma).

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow a 5-7 day recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min.

    • Allow a 90-120 minute equilibration period.

    • Collect baseline samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.

    • Administer (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

    • Quantify the results as a percentage change from the average baseline concentration.

Self-Validating System & Controls:

  • Vehicle Control: A cohort of animals receives only the vehicle to control for injection stress.

  • Positive Control: A separate cohort receives a known monoamine releaser like d-amphetamine (2 mg/kg, i.p.) to validate the experimental setup.

  • Histological Verification: After the experiment, the brain is sectioned and stained to verify the correct placement of the microdialysis probe.

Data Presentation: Predicted Microdialysis Outcome

Compound (Dose)Peak % Increase in Nucleus Accumbens
Dopamine
Vehicle< 10%
d-Amphetamine (2 mg/kg)~800-1000%
(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL (Hypothetical 5 mg/kg) ~600-800%

This table presents hypothetical data based on the compound's structure, suggesting a potent dopamine/norepinephrine releasing profile.

Diagram: In Vivo Microdialysis Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Probe Insert Microdialysis Probe Equil Equilibration & Perfusion (aCSF @ 1 µL/min) Probe->Equil Baseline Collect Baseline Samples (3 x 20 min) Equil->Baseline Admin Administer Compound (i.p. injection) Baseline->Admin Collect Collect Post-Injection Samples (9 x 20 min) Admin->Collect Analysis HPLC-ED Analysis of Dopamine, NE, Serotonin Collect->Analysis Histo Histological Verification of Probe Placement Collect->Histo

Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.

Tier 2: Behavioral Phenotyping

Causality and Rationale: The neurochemical changes induced by the compound are expected to manifest as distinct behavioral effects. Assessing locomotor activity provides a robust, quantifiable measure of central stimulant effects, which are tightly linked to enhanced dopamine and norepinephrine signaling in motor and reward circuits.

Experimental Protocol: Locomotor Activity Assessment

  • Apparatus: Use automated open-field chambers equipped with infrared beam grids to track horizontal and vertical movement.

  • Habituation: Place rats in the chambers for 60 minutes to allow them to acclimate to the novel environment and for locomotor activity to decline to a stable baseline.

  • Administration: After habituation, administer (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control (d-amphetamine, 2 mg/kg, i.p.).

  • Data Collection: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 120 minutes.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset, peak, and duration of the locomotor effects.

Self-Validating System & Controls:

  • Dose-Response Curve: Testing multiple doses is essential to establish a dose-dependent effect.

  • Vehicle and Positive Controls: These are mandatory for interpreting the compound's activity relative to baseline and a standard reference compound.

Core Signaling Pathway

Causality and Rationale: The behavioral and neurochemical outcomes observed in vivo are initiated by the compound's interaction with monoamine transporters at the molecular level. The following diagram illustrates this hypothesized signaling cascade. The compound acts as a substrate, being transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and induces a reversal of the plasma membrane transporter's direction of flow (e.g., DAT), leading to a massive, non-vesicular efflux of neurotransmitters.

Diagram: Proposed Mechanism of Monoamine Efflux

G cluster_synapse Synaptic Cleft cluster_presyn Presynaptic Terminal Compound Compound (Cmpd) DAT Dopamine Transporter (DAT) Compound->DAT 1. Competitive Binding & Uptake DA_out Dopamine (DA) DA_in Cytosolic DA DAT->DA_in 2. Transporter Internalization Vesicle Synaptic Vesicle VMAT2 VMAT2 DA_ves Vesicular DA VMAT2->DA_ves Packaging DA_in->DAT 4. DAT-Mediated Efflux (Reverse Transport) DA_in->Vesicle 3. Disruption of Vesicular Storage DA_in->VMAT2

Caption: Hypothesized signaling cascade for transporter-mediated monoamine release.

Conclusion and Future Directions

This guide outlines the foundational in vivo experiments required to characterize the mechanism of action of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL. The proposed studies, beginning with neurochemical analysis via microdialysis and extending to behavioral phenotyping, provide a robust framework for testing the central hypothesis of monoamine release.

Future investigations should include:

  • In Vitro Transporter Assays: Radioligand binding and uptake inhibition assays using cells expressing human DAT, NET, and SERT to determine the compound's affinity (Ki) and potency (IC50) at each transporter.

  • Drug Discrimination Studies: To compare the subjective in vivo effects of the compound to known stimulants like cocaine or amphetamine.

  • Metabolite Profiling: To identify active metabolites that may contribute to the overall pharmacological effect.

By following this structured, hypothesis-driven approach, researchers can effectively and rigorously define the in vivo pharmacological profile of this novel compound, contributing valuable knowledge to the fields of neuroscience and drug development.

References

Due to the novel nature of the specific compound "(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL," references are provided for the foundational methodologies and the pharmacology of structurally related compounds.

  • Title: The pharmacology of amphetamine and methamphetamine. Source:Neuropsychopharmacology: The Fifth Generation of Progress. URL:https://www.nature.com/npp/ (Note: This links to the journal homepage as direct links to specific book chapters can be unstable. The reference points to the authoritative source for amphetamine pharmacology.)
  • Title: In vivo microdialysis for the study of psychoactive drugs. Source:Current Protocols in Neuroscience. URL:https://currentprotocols.onlinelibrary.wiley.com/journal/19348584
  • Title: How to measure behavior in the open field. Source:Journal of Visualized Experiments (JoVE). URL:https://www.jove.com/
  • Title: The vesicular monoamine transporter 2 (VMAT2) as a pharmacological target. Source:Journal of Medicinal Chemistry. URL:https://pubs.acs.org/journal/jmcmar
  • Title: Mephedrone (4-methylmethcathinone): a review of its pharmacology, toxicology and behavioural effects. Source:Journal of Psychopharmacology. URL:https://journals.sagepub.com/home/jop

Physicochemical Characterization of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for the physicochemical characterization of the novel chemical entity (NCE), (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol . As this molecule represents a potential Active Pharmaceutical Ingredient (API), a thorough understanding of its intrinsic properties is paramount for successful drug development, including pre-formulation, quality control, and regulatory submissions.[1][2] The methodologies outlined herein are designed to establish the identity, purity, physical form, and key biopharmaceutical properties of the API, adhering to the principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

Molecular Structure:

Chemical structure of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

Figure 1: Proposed chemical structure of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.

Part 1: Structural Elucidation and Identity Confirmation

Core Directive: To unequivocally confirm the chemical structure, including its elemental composition, connectivity, and absolute stereochemistry. This foundational step ensures that the correct molecule is being advanced through the development pipeline.

Rationale for Method Selection

A multi-technique approach is essential for unambiguous structural confirmation.[] Nuclear Magnetic Resonance (NMR) provides detailed information on the chemical environment of each atom, Mass Spectrometry (MS) confirms the molecular weight and elemental formula, and Infrared (IR) Spectroscopy verifies the presence of key functional groups.

Key Analytical Techniques & Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the structure of organic compounds.[8][9] A suite of experiments is required for full characterization.[10]

    • ¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the aromatic protons, the methyl group, the methine protons at C1 and C2, and the protons of the amine and hydroxyl groups.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.[11] COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range correlations between protons and carbons, piecing together the molecular framework.

  • Mass Spectrometry (MS): MS is indispensable for determining molecular weight and identifying impurities.[12][13][14]

    • High-Resolution Mass Spectrometry (HRMS): This is performed to obtain a highly accurate mass measurement, which is then used to confirm the elemental composition (molecular formula) of the NCE.[15]

    • Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS provides structural information that can be used to further confirm the molecule's connectivity.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies. Key expected absorptions include O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region), aromatic C-H stretches, and the C-F stretch.

Workflow for Structural Elucidation

cluster_0 Structural Elucidation Workflow Start Synthesized NCE Batch NMR NMR Suite (1H, 13C, 19F, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS IR IR Spectroscopy Start->IR Data_Analysis Comprehensive Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirm Structure Confirmed? Data_Analysis->Structure_Confirm End Identity Established Structure_Confirm->End Yes Fail Re-synthesis or Purification Structure_Confirm->Fail No

Diagram 1: Workflow for confirming the identity of the NCE.

Part 2: Purity and Impurity Profiling

Core Directive: To develop and validate methods for determining the purity of the API and for identifying and quantifying any process-related impurities, degradation products, or stereoisomers. This is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[4][16]

Rationale for Method Selection

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[17] Given the two chiral centers in the molecule, a specific chiral separation method is mandatory to ensure the correct stereoisomer is being produced and to control isomeric impurities. Gas Chromatography (GC) is employed for volatile impurities not detectable by HPLC.

Key Analytical Techniques & Protocols
  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Objective: To separate and quantify the main component from any non-volatile impurities.

    • Protocol Outline:

      • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase: Develop a gradient method using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

      • Detection: Use a UV detector set at a wavelength where the analyte shows maximum absorbance (determined by a UV scan).

      • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Chiral HPLC:

    • Objective: To separate the (1S,2R) isomer from the other three possible stereoisomers ((1R,2S), (1S,2S), (1R,2R)).

    • Protocol Outline:

      • Column Selection: Screen various chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose.

      • Mobile Phase: Typically uses a normal-phase solvent system (e.g., hexane/ethanol mixtures) with a basic or acidic modifier to improve peak shape.

      • Quantification: Determine the percentage of each stereoisomer present. The acceptance criterion for unwanted isomers is typically very low.

  • Gas Chromatography (GC) with FID Detection:

    • Objective: To detect and quantify residual solvents from the synthesis process.

    • Protocol Outline:

      • Sample Preparation: Dissolve the API in a suitable high-boiling-point solvent (e.g., DMSO).

      • Method: Use a headspace GC method with a suitable capillary column.

      • Quantification: Quantify solvents against a standard and ensure they are below the limits specified in ICH Q3C guidelines.

Representative Purity Specifications
TestMethodRepresentative Acceptance Criteria
AssayHPLC-UV99.0% - 101.0%
Unwanted StereoisomersChiral HPLC(1R,2S) ≤ 0.15%; Other individual isomers ≤ 0.10%
Any Unspecified ImpurityHPLC-UV≤ 0.10%
Total ImpuritiesHPLC-UV≤ 0.5%
Residual SolventsGC-FIDComplies with ICH Q3C limits

Part 3: Solid-State Characterization

Core Directive: To understand the solid-state properties of the API, as these profoundly impact manufacturing, stability, solubility, and bioavailability.[18][19][20] Key questions involve determining if the material is crystalline or amorphous and whether it can exist in multiple crystalline forms (polymorphism).[21][22]

Rationale for Method Selection

A combination of X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) provides a comprehensive picture of the solid state.[23] XRPD gives information about the long-range crystal structure, DSC detects thermal events like melting and phase transitions, and TGA measures weight loss due to desolvation or decomposition.[24]

Key Analytical Techniques & Protocols
  • X-Ray Powder Diffraction (XRPD):

    • Objective: To obtain a "fingerprint" of the crystalline structure.[25][26] A sharp, well-defined pattern indicates a crystalline material, while a broad halo suggests an amorphous form. It is the primary tool for identifying polymorphs, as different crystal forms produce distinct diffraction patterns.[27][28][29]

    • Protocol Outline:

      • Gently pack the API powder onto a sample holder.

      • Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using a copper X-ray source.

      • The resulting diffractogram is used for phase identification and polymorph screening.[28]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To measure the temperatures and heat flows associated with thermal transitions in the material.[30][31] It is used to determine the melting point, enthalpy of fusion, and to screen for polymorphs which often have different melting points.[32][33]

    • Protocol Outline:

      • Accurately weigh 2-5 mg of API into an aluminum pan and seal it.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

      • Record the heat flow versus temperature to generate a thermogram showing thermal events like melting (endotherm) or crystallization (exotherm).

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the thermal stability of the API and to quantify the amount of volatile content (e.g., water or residual solvent).[34][35][36]

    • Protocol Outline:

      • Place 5-10 mg of API onto the TGA balance pan.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

      • Record the mass change as a function of temperature. A step-wise loss of mass indicates the loss of volatiles or decomposition.[37]

Workflow for Solid-State Characterization

cluster_1 Solid-State Characterization Workflow Start API Batch XRPD XRPD Analysis Start->XRPD Decision Form Identified? XRPD->Decision DSC DSC Analysis Polymorph_Screen Conduct Polymorph & Salt Screen DSC->Polymorph_Screen TGA TGA Analysis TGA->Polymorph_Screen Crystalline Crystalline Decision->Crystalline Sharp Pattern Amorphous Amorphous Decision->Amorphous Broad Halo Crystalline->DSC Confirm Melt Crystalline->TGA Check Solvation Amorphous->Polymorph_Screen Final_Form Select Lead Form for Development Polymorph_Screen->Final_Form

Diagram 2: Workflow for the solid-state analysis of the API.

Part 4: Pre-formulation Physicochemical Properties

Core Directive: To measure fundamental properties that govern the API's behavior in a pharmaceutical context, providing critical data for formulation development.[1][2][38][39] These studies aim to ensure the drug can be formulated into a stable and bioavailable dosage form.[21]

Key Properties and Measurement Protocols
  • Aqueous Solubility:

    • Rationale: Solubility is a key determinant of drug dissolution and absorption. For an ionizable molecule like this aminopropanol derivative, solubility is expected to be highly pH-dependent.

    • Protocol (Equilibrium Solubility):

      • Add an excess of API to a series of buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

      • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

      • Filter the suspensions and analyze the concentration of the dissolved API in the supernatant by a suitable method like HPLC-UV.

      • Plot solubility (mg/mL) versus pH.

  • pKa Determination:

    • Rationale: The pKa is the pH at which the molecule is 50% ionized.[40] Knowing the pKa of the primary amine group is essential for predicting the pH-solubility profile and understanding absorption in the gastrointestinal tract.[41][42]

    • Protocol (Potentiometric Titration):

      • Dissolve a known amount of the API in water or a water/co-solvent mixture.[43]

      • Titrate the solution with a standardized acid (e.g., 0.1 M HCl).

      • Record the pH after each addition of titrant.

      • The pKa is determined from the inflection point of the resulting titration curve.[44]

  • Partition Coefficient (Log P) and Distribution Coefficient (Log D):

    • Rationale: Log P (for the neutral species) and Log D (at a specific pH) measure the lipophilicity of a compound. This property is a critical indicator of a drug's ability to permeate biological membranes.

    • Protocol (Shake-Flask Method):

      • Prepare a solution of the API in n-octanol.

      • Mix this solution with an equal volume of an aqueous buffer (e.g., pH 7.4 for Log D).

      • Shake the mixture vigorously until equilibrium is achieved.

      • Separate the two phases and measure the concentration of the API in both the n-octanol and aqueous layers.

      • Calculate Log D as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Summary of Key Pre-formulation Parameters
ParameterMethodPurpose
pH-Solubility ProfileEquilibrium SolubilityInforms formulation strategy to enhance dissolution
pKaPotentiometric TitrationPredicts ionization state and its effect on absorption
Log D (at pH 7.4)Shake-Flask or HPLCPredicts membrane permeability and bioavailability
Particle Size & MorphologyMicroscopy (e.g., SEM)Affects dissolution rate, flowability, and processing
HygroscopicityDynamic Vapor SorptionAssesses moisture uptake, which impacts stability and handling

Conclusion

The comprehensive physicochemical characterization outlined in this guide provides the foundational knowledge required to advance (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol through the drug development process. By systematically evaluating its identity, purity, solid-state properties, and key pre-formulation parameters, development teams can make informed decisions, mitigate risks associated with manufacturability and stability, and ultimately design a robust, safe, and effective drug product. This data package forms an integral part of the Chemistry, Manufacturing, and Controls (CMC) section of any future regulatory submission.

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  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • Active Pharmaceutical Ingredient Analysis. Technology Networks. Available at: [Link]

  • The Guide To Analytical Method Development. Agno Pharmaceuticals. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

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An In-depth Technical Guide on the Crystal Structure and Absolute Configuration of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the crystal structure and absolute configuration of the chiral amino alcohol, (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol. Chiral 1,2-amino alcohols are crucial building blocks in the synthesis of numerous pharmaceutical compounds, making a thorough understanding of their three-dimensional structure essential for drug design and development.[1] This document outlines a plausible synthetic route, detailed protocols for single-crystal X-ray diffraction (SCXRD), and the subsequent analysis required to unequivocally establish the molecule's solid-state conformation and absolute stereochemistry. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is a chiral amino alcohol with two stereocenters. The precise spatial arrangement of its functional groups—the amino group, hydroxyl group, and the substituted phenyl ring—is critical for its biological activity and its utility as a synthetic intermediate. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity to target proteins.[2] Therefore, unambiguous determination of the absolute configuration and a detailed understanding of the crystal packing and intermolecular interactions are paramount for its application in medicinal chemistry.

This guide will detail the necessary steps to achieve this, from synthesis to final structural elucidation, providing both the "how" and the "why" behind the experimental choices.

Synthesis and Crystallization

A robust synthetic strategy is the prerequisite for obtaining high-purity, crystalline material. The synthesis of chiral amino alcohols often involves asymmetric synthesis or the use of chiral auxiliaries to control the stereochemistry.[1]

Proposed Synthetic Pathway

A plausible and efficient route to (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol could involve the asymmetric reduction of a corresponding α-amino ketone or the use of a chiral auxiliary. A common approach is the diastereoselective reduction of an oxime or imine precursor derived from a chiral pool starting material.

Experimental Protocol: Asymmetric Synthesis

  • Step 1: Synthesis of the Precursor Ketone. The synthesis would begin with the appropriate Friedel-Crafts acylation of 2-fluorotoluene to introduce the propanoyl group, followed by α-bromination.

  • Step 2: Introduction of the Amino Group. The α-bromo ketone can then be reacted with an amine source, potentially a chiral amine to induce diastereoselectivity, or with sodium azide followed by reduction.

  • Step 3: Diastereoselective Reduction. The resulting α-amino ketone is then subjected to stereoselective reduction of the ketone. This is a critical step where the (2R) stereocenter is established. Reagents such as chiral boranes or catalytic asymmetric hydrogenation are suitable for this transformation.

  • Step 4: Purification and Chiral Resolution. The crude product would be purified by column chromatography. If the diastereoselectivity of the reduction is not perfect, chiral HPLC or diastereomeric salt resolution may be necessary to isolate the desired (1S,2R) diastereomer.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. This requires a highly pure compound and a systematic screening of crystallization conditions.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening. A variety of solvents and solvent systems should be screened. For amino alcohols, common choices include isopropanol, ethanol, ethyl acetate, and mixtures with hexane or heptane.

  • Technique Selection. Slow evaporation is the most straightforward method. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate over several days to weeks. Other techniques include vapor diffusion (liquid-liquid or solid-liquid) and cooling crystallization.

  • Optimization. Once initial crystals are obtained, the conditions (solvent system, temperature, concentration) should be optimized to yield larger, well-defined single crystals.

G cluster_0 Synthesis & Purification cluster_1 Crystallization Precursor Synthesis Precursor Synthesis Asymmetric Reduction Asymmetric Reduction Precursor Synthesis->Asymmetric Reduction Purification Purification Asymmetric Reduction->Purification Chiral Resolution (if needed) Chiral Resolution (if needed) Purification->Chiral Resolution (if needed) Solvent Screening Solvent Screening Chiral Resolution (if needed)->Solvent Screening Technique Selection Technique Selection Solvent Screening->Technique Selection Optimization Optimization Technique Selection->Optimization Single Crystal Single Crystal Optimization->Single Crystal

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Data Collection

A suitable single crystal is mounted on a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and improve the quality of the diffraction data. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation). The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction patterns.

Experimental Protocol: SCXRD Analysis

  • Crystal Mounting. A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection. The crystal is placed in a cold stream (e.g., liquid nitrogen) and data is collected using a modern diffractometer equipped with a CCD or CMOS detector.

  • Data Processing. The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution. The structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

  • Structure Refinement. The atomic positions and displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

G Single Crystal Single Crystal Mounting Mounting Single Crystal->Mounting X-ray Diffraction X-ray Diffraction Mounting->X-ray Diffraction Data Collection Data Collection X-ray Diffraction->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: Experimental Workflow for SCXRD.

Determination of Absolute Configuration

For a chiral molecule, it is crucial to determine its absolute configuration. In SCXRD, this is typically achieved by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms.

The most common method is the calculation of the Flack parameter. When using Cu Kα radiation, the anomalous scattering from the oxygen, nitrogen, and fluorine atoms is sufficient to determine the absolute configuration. A Flack parameter close to 0 indicates that the correct enantiomer has been modeled, while a value close to 1 suggests that the inverted structure is correct.

Structural Analysis and Data Presentation

The final refined crystal structure provides a wealth of information. Key parameters are typically presented in a standardized format.

Crystallographic Data

The following table summarizes the expected crystallographic data for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.

ParameterHypothetical Value
Chemical formulaC₁₀H₁₄FNO
Formula weight183.22
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)13.5
α (°)90
β (°)90
γ (°)90
Volume (ų)1032.75
Z4
Density (calculated) (g/cm³)1.178
Absorption coefficient (mm⁻¹)0.85
F(000)392
Temperature (K)100
RadiationCu Kα (λ = 1.54178 Å)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05
Flack parameter0.05(7)
Molecular Structure and Conformation

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The conformation of the amino and hydroxyl groups relative to the phenyl ring and the ethyl chain would be of particular interest. Intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing. The amino and hydroxyl groups are expected to act as hydrogen bond donors, while the fluorine and oxygen atoms can act as acceptors.

Caption: 2D Representation of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.

Spectroscopic Characterization

While SCXRD provides the definitive solid-state structure, spectroscopic methods are essential for characterizing the compound in solution and for routine quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The coupling constants between protons on the chiral centers (C1 and C2) can provide information about their relative stereochemistry. Chiral shift reagents can be used to determine enantiomeric purity.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H, N-H, and C-F bonds.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to probe the stereochemistry of the molecule in solution and can be a powerful tool for assigning the absolute configuration by comparing experimental spectra with theoretical calculations.[4]

Conclusion

The determination of the crystal structure and absolute configuration of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is a critical step in its development as a potential pharmaceutical intermediate. This guide has outlined a comprehensive approach, from synthesis and crystallization to the definitive analysis by single-crystal X-ray diffraction. The provided protocols and theoretical background serve as a robust framework for researchers in the field. The structural insights gained from these studies are invaluable for understanding the molecule's properties and for the rational design of new, more effective therapeutic agents.

References

  • Structures of chiral amino alcohols and amino acids tested (only one... - ResearchGate. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, July 24). The Journal of Organic Chemistry. Retrieved from [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021, May 25). Chemical Science. Retrieved from [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022, October 20). MDPI. Retrieved from [Link]

  • A Simple Method for Specification of Absolute Configuration. (n.d.). Retrieved from [Link]

  • Chiral bis(amino alcohol) silver complex derived from (+)-camphor. (2015, February 11). Taylor & Francis Online. Retrieved from [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved from [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). ScienceDirect. Retrieved from [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019, May 19). Frontiers in Chemistry. Retrieved from [Link]

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Pharmacokinetic Profiling of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction: Bridging Molecular Design and In Vivo Reality

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic properties. The class of compounds represented by (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL and its derivatives holds therapeutic potential, yet its success is intrinsically linked to how it behaves within a biological system. The introduction of a fluorine atom and a methyl group on the phenyl ring is a deliberate medicinal chemistry strategy, often aimed at enhancing metabolic stability or modulating receptor affinity.[1][2] However, these substitutions can also profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive framework for the pharmacokinetic profiling of these specific aminopropanol derivatives. It is designed for drug development scientists and researchers, moving beyond a simple recitation of protocols to explain the underlying rationale—the "why" behind the "how." Our approach is rooted in building a holistic understanding of the molecule's disposition, using a phased strategy that begins with high-throughput in vitro assays and progresses to definitive in vivo studies. This iterative process ensures that resources are focused on candidates with the highest probability of clinical success, mitigating the risk of late-stage failures which have historically plagued drug development.[3]

Section 1: The ADME Paradigm: A Foundational Overview

Pharmacokinetics (PK) is the study of what the body does to a drug.[4] It is governed by the four interconnected processes of ADME.[5] A thorough understanding of these principles is essential before designing any experimental plan.

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract wall.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

  • Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver (e.g., Cytochrome P450s), to facilitate excretion.[6]

  • Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

The fluoromethylphenyl moiety in the target compounds is of particular interest. Fluorine substitution can block sites of metabolism, a strategy used to increase a drug's half-life.[7] However, it can also alter the molecule's acidity and lipophilicity, impacting both absorption and distribution.[1]

cluster_0 Drug Administration cluster_1 Systemic Circulation (Plasma) cluster_2 Disposition Oral Oral Dose Plasma Drug in Plasma Oral->Plasma Absorption IV Intravenous (IV) Dose IV->Plasma Tissue Distribution to Tissues Plasma->Tissue Distribution Metabolism Metabolism (Liver) Plasma->Metabolism Excretion Excretion (Kidney/Bile) Plasma->Excretion Metabolism->Excretion Metabolites cluster_input Inputs cluster_process Process cluster_analysis Analysis TestCompound Test Compound (e.g., 1µM) Incubate Incubate at 37°C TestCompound->Incubate Microsomes Liver Microsomes + NADPH Microsomes->Incubate Timepoints Sample at Timepoints (0, 5, 15, 30 min) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Drug) Centrifuge->LCMS Calculate Calculate % Remaining vs. Time LCMS->Calculate Output Output: CLint, t½ Calculate->Output

Caption: Workflow for a typical in vitro metabolic stability assay.

Section 3: In Vivo Pharmacokinetic Studies: The Whole-System Validation

While in vitro assays are predictive, in vivo studies are essential to understand how a drug behaves in a complete biological system. [8][9]These studies, typically conducted in rodent models (e.g., rats, mice) initially, provide the definitive data needed to predict human pharmacokinetics and guide dose selection for clinical trials. [4][10]

Study Design

A well-designed PK study is crucial for generating reliable data. Key considerations include:

  • Animal Model: Sprague-Dawley rats or CD-1 mice are common choices.

  • Administration Routes: An intravenous (IV) dose is administered to determine clearance and volume of distribution. An oral (PO) dose is given to assess oral bioavailability. [10]* Dose Selection: The dose should be high enough for accurate quantification but low enough to remain within a linear pharmacokinetic range and avoid toxicity.

  • Sampling: Serial blood samples are collected at specific time points (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h) to construct a concentration-time profile.

Bioanalysis: The Role of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices like plasma. [11][12]Its high sensitivity and selectivity allow for the accurate measurement of low drug levels. Method development and validation are critical steps to ensure data integrity. [13]

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to derive key PK parameters. [14]

Parameter Description Significance
Cmax Maximum observed plasma concentration. Related to efficacy and potential acute toxicity.
Tmax Time at which Cmax is reached. Indicates the rate of drug absorption.
AUC Area Under the Curve (plasma concentration vs. time). Represents total drug exposure.
CL Clearance. The volume of plasma cleared of the drug per unit time. Determines the maintenance dose rate.
Vd Volume of Distribution. The apparent volume into which the drug distributes. Indicates tissue penetration.
Half-life. The time required for the plasma concentration to decrease by half. Determines dosing interval.
F% Oral Bioavailability. The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * 100.

Table 2: Primary pharmacokinetic parameters derived from in vivo studies.

cluster_inlife In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_analysis Data Analysis Phase Dose Dose Animal (IV or PO) Sample Collect Blood Samples Over Time Dose->Sample Process Process to Plasma Sample->Process Prep Sample Prep (e.g., Protein Precipitation) Process->Prep LCMS LC-MS/MS Quantification Prep->LCMS Plot Plot Concentration vs. Time LCMS->Plot NCA Non-Compartmental Analysis (NCA) Plot->NCA Params Generate PK Parameters (AUC, CL, t½, F%) NCA->Params

Caption: High-level workflow for a typical in vivo pharmacokinetic study.

Appendix: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute to a final concentration of 1 µM in incubation buffer (0.1 M potassium phosphate, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound. Pre-warm at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. This is the T=0 time point sample, which should be immediately quenched.

  • Incubation & Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the parent compound remaining.

  • Controls: Run parallel incubations without NADPH (to check for non-CYP degradation) and with a known rapidly metabolized compound (positive control).

  • Data Analysis: Plot the natural log of the percent remaining of the test compound versus time. The slope of this line is used to calculate the intrinsic clearance (CLint) and half-life (t½).

Protocol 2: Plasma Sample Preparation via Protein Precipitation
  • Thaw: Thaw plasma samples and an internal standard (IS) stock solution on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample into a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold acetonitrile containing the IS to each well. The IS helps to correct for variability during sample preparation and analysis.

  • Mixing: Mix thoroughly and incubate at 4°C for 20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.

  • Analysis: The plate is now ready for injection and analysis by a validated LC-MS/MS method.

References

  • Creative Biolabs. "Comprehensive Guide to In Vitro ADME Studies in Drug Discovery." Creative Biolabs, Accessed March 24, 2026. [Link]

  • Selvita. "In Vivo Pharmacokinetic (PK) Studies - Drug Discovery." Selvita, Accessed March 24, 2026. [Link]

  • Selvita. "In Vitro ADME." Selvita, Accessed March 24, 2026. [Link]

  • Charles River Laboratories. "In Vitro ADME Assays and Services." Charles River Laboratories, Accessed March 24, 2026. [Link]

  • Concept Life Sciences. "In Vitro ADME Assays." Concept Life Sciences, Accessed March 24, 2026. [Link]

  • Symeres. "In vivo pharmacokinetic experiments in preclinical drug development." Symeres, Accessed March 24, 2026. [Link]

  • BioDuro. "In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science." BioDuro, Accessed March 24, 2026. [Link]

  • Creative Biolabs. "In Vivo PK Studies." Creative Biolabs, Accessed March 24, 2026. [Link]

  • Dahal, U. P., et al. "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates." PMC, Accessed March 24, 2026. [Link]

  • van der Aart, J., et al. "Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies." PMC, NIH, Accessed March 24, 2026. [Link]

  • Walsh Medical Media. "Advances in Analytical Techniques for Pharmacokinetic Evaluation in Bioequivalence Studies." Walsh Medical Media, February 25, 2025. [Link]

  • Hovione. "Small Molecule Development Analytical Methods for Faster Time to Market." Hovione, Accessed March 24, 2026. [Link]

  • Allen, B. D., & Hartwig, J. F. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC, January 23, 2026. [Link]

  • IntechOpen. "Analytical Methods for Quantification of Drug Metabolites in Biological Samples." IntechOpen, October 24, 2012. [Link]

  • Thompson, M. K., et al. "Metabolism and Toxicity of Fluorine Compounds." PMC, January 29, 2021. [Link]

  • Olagunju, O. E., et al. "Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro)." PMC, Accessed March 24, 2026. [Link]

  • Gill, H., et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." MDPI, Accessed March 24, 2026. [Link]

  • ResearchGate. "ADME properties profile of the synthesized compounds." ResearchGate, Accessed March 24, 2026. [Link]

  • Semantic Scholar. "Metabolism of fluorine-containing drugs." Semantic Scholar, Accessed March 24, 2026. [Link]

  • ChemRxiv. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, January 6, 2026. [Link]

  • ResearchGate. "ADME, selectivity, and cross-resistance profiles for lead compounds..." ResearchGate, Accessed March 24, 2026. [Link]

  • IQVIA Laboratories. "ADME Assays & Metabolite Profiling and Identification Services." IQVIA Laboratories, Accessed March 24, 2026. [Link]

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In vitro receptor binding affinity of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Characterization of Monoamine Transporter Binding Affinity for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the in vitro receptor binding affinity of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, a novel phenylpropanolamine derivative. Based on its structural analogy to known sympathomimetic agents, this compound is hypothesized to interact with monoamine transporters.[1][2] The primary targets for evaluation are the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We present the theoretical basis and a detailed, field-proven protocol for conducting competitive radioligand binding assays, from cell membrane preparation to data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new chemical entities.

Introduction and Scientific Rationale

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL belongs to the phenylpropanolamine class of compounds.[1][3] Molecules in this class are known to exert their effects by modulating the activity of monoamine neurotransmitter systems.[1][4] They typically act as releasing agents or reuptake inhibitors at the transporters for dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy used to modulate metabolic stability and binding affinity.[5]

Given this structural predicate, a primary characterization of this novel compound necessitates a quantitative assessment of its binding affinity (Kᵢ) for hDAT, hNET, and hSERT. This profile is critical for predicting its potential pharmacological effects, selectivity, and therapeutic or abuse potential. The gold-standard method for this determination is the in vitro competitive radioligand binding assay.[6][7] This guide details the complete workflow for executing these assays with scientific rigor.

Core Principles of Competitive Radioligand Binding

The competitive binding assay is a powerful technique used to determine the affinity of an unlabeled test compound (the "competitor," in this case, (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL) for a specific receptor.[6] The assay works by measuring the ability of the test compound to displace a radiolabeled ligand ("radioligand") that is known to bind to the target with high affinity and specificity.

The experiment is conducted by incubating a constant concentration of the receptor source (e.g., cell membranes) and a constant concentration of the radioligand with varying concentrations of the test compound. As the concentration of the test compound increases, it competes for binding to the receptor, displacing the radioligand and reducing the amount of radioactivity bound to the membranes. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[8][9] This experimentally derived value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[8][10] The Kᵢ value represents a true measure of the compound's binding affinity and is independent of assay conditions.[8][9]

Experimental Methodology

This section details a step-by-step protocol for determining the binding affinity of the test compound at hDAT, hNET, and hSERT.

Part A: Preparation of Cell Membranes

The foundation of a reliable binding assay is a high-quality source of the target receptors. This is typically achieved using cell membranes prepared from stable cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress a single human monoamine transporter.[11][12]

Protocol: Membrane Preparation

  • Cell Culture: Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT to ~90% confluency in appropriate growth media.

  • Harvesting: Aspirate the media and wash the cells with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Dislodge the cells and transfer them to a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifuging at 500 x g for 10 minutes at 4°C.[12]

  • Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a glass-Teflon homogenizer or a similar device to ensure complete cell lysis.[12]

  • High-Speed Centrifugation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the cell membranes.[12]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold assay buffer, and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous interfering substances.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the total protein concentration using a standard method like the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and snap-freeze in liquid nitrogen. Store at -80°C until use.[11]

Part B: Competitive Radioligand Binding Assay

This protocol is designed for a 96-well plate format to allow for high-throughput analysis.

Materials & Reagents:

  • Test Compound: (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Cell Membranes: Aliquots of prepared membranes expressing hDAT, hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 (or similar cocaine analog).[13]

    • For hNET: [³H]Nisoxetine.[14]

    • For hSERT: [³H]Citalopram.[15][16]

  • Reference Compounds (for Non-Specific Binding):

    • For hDAT: GBR 12909 (10 µM final concentration).[17]

    • For hNET: Desipramine (10 µM final concentration).[17]

    • For hSERT: Fluoxetine (10 µM final concentration).[18]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to minimize non-specific binding of the radioligand to the filter.[12]

  • Scintillation Cocktail & Counter.

Assay Setup (in triplicate):

  • In a 96-well microplate, add reagents in the following order:

    • Total Binding (TB) Wells: 50 µL assay buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL of the appropriate reference compound.

    • Competition Wells: 50 µL of the serially diluted test compound (typically 8-10 concentrations spanning from 10 pM to 100 µM).

  • Add 50 µL of the appropriate radioligand solution to all wells. The final concentration should be approximately equal to its dissociation constant (Kₔ) for the target transporter to ensure optimal assay sensitivity.[12]

  • Initiate the binding reaction by adding 100 µL of the thawed and diluted cell membrane suspension to all wells. The amount of membrane protein per well should be optimized to ensure that less than 10% of the total added radioligand is bound.[11]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[12]

Part C: Data Acquisition
  • Filtration: Following incubation, rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.[12]

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.[12]

  • Quantification: Place the filters into scintillation vials, add a suitable scintillation cocktail, and allow them to equilibrate.

  • Counting: Measure the radioactivity (in counts per minute, CPM) retained on each filter using a liquid scintillation counter.

Data Analysis and Interpretation

The pathway from raw CPM data to a final Kᵢ value involves several critical steps.

G A Raw Data (CPM) B Calculate Specific Binding (TB - NSB) A->B For each concentration C Normalize Data (% Inhibition) B->C D Non-Linear Regression (Sigmoidal Dose-Response) C->D Plot vs. [Log Competitor] E Determine IC50 D->E F Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) E->F Input IC50, [L], Kd G Final Affinity Value (Ki) F->G

Caption: Workflow for binding assay data analysis.

Step-by-Step Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Normalize Data: Convert the specific binding values to a percentage of the maximum specific binding (i.e., % inhibition).

    • % Inhibition = 100 * (1 - (Specific Binding at [Compound] / Average Specific Binding with no compound))

  • Non-Linear Regression: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model, specifically a sigmoidal dose-response (variable slope) equation.[19][20] Software such as GraphPad Prism is standard for this analysis.[20][21][22]

  • Determine IC₅₀: The curve-fitting algorithm will calculate the IC₅₀, which is the concentration of the test compound that corresponds to 50% inhibition.[19][23]

  • Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the IC₅₀ to the Kᵢ using the following formula:[8][9][10][24]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the transporter (this must be determined separately via saturation binding experiments or obtained from reliable literature sources).

Data Presentation and Expected Outcomes

The final data should be summarized in a clear, tabular format. While specific values for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL are not yet published, the table below illustrates the expected output format with hypothetical, yet plausible, data for a compound of this class.

Table 1: Hypothetical In Vitro Monoamine Transporter Binding Affinity Profile

Target TransporterRadioligandKₔ of Radioligand (nM)Test Compound IC₅₀ (nM)Test Compound Kᵢ (nM)
hDAT [³H]WIN 35,4281512054.5
hNET [³H]Nisoxetine1.5259.4
hSERT [³H]Citalopram1.1850395.3

Note: IC₅₀ and Kᵢ values are hypothetical and for illustrative purposes only.

Based on this hypothetical profile, the compound would be characterized as a potent and selective norepinephrine transporter (NET) inhibitor, with moderate activity at the dopamine transporter (DAT) and significantly weaker activity at the serotonin transporter (SERT).

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Assay (96-Well Plate) cluster_acq Data Acquisition P1 Culture Transfected HEK293 Cells P2 Harvest & Lyse Cells P1->P2 P3 Prepare & Quantify Cell Membranes P2->P3 A4 Add Membranes & Incubate P3->A4 Assay Input A1 Add Reagents: Buffer / Reference Cmpd A2 Add Test Compound (Serial Dilutions) A1->A2 A3 Add Radioligand ([L] ≈ Kd) A2->A3 A3->A4 D1 Rapid Filtration (Cell Harvester) A4->D1 Process Plate D2 Wash Filters D1->D2 D3 Scintillation Counting (Measure CPM) D2->D3 G Analyze Data (Calculate Ki) D3->G Raw Data Output

Caption: Overview of the radioligand binding assay workflow.

Conclusion

This guide provides a robust, scientifically-grounded methodology for the in vitro characterization of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL at the primary monoamine transporters. Adherence to these protocols will yield reliable and reproducible binding affinity data (Kᵢ values), which are essential for defining the compound's pharmacological profile, understanding its structure-activity relationships, and guiding further drug development efforts. The principles and steps outlined herein represent the standard industry practice for evaluating novel compounds targeting DAT, NET, and SERT.

References

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  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

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  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Gulyás, B., et al. (2010). The norepinephrine transporter (NET) radioligand (S,S)-[18F]FMeNER-D2 shows significant decreases in NET density in the complex neuropsychiatric disorder, Alzheimer's disease. Neurochemistry International, 56(6-7), 789-798. [Link]

  • Leff, P., & Dougall, I. G. (1993). Further concerns over the determination of KB or Ki from IC50 values. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]

  • Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 403(1-2), 101-103. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Dr. Murtaza's Channel. (2023, June 4). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. [Link]

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]

  • Martin, R. S., et al. (2009). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Journal of Pharmacology and Experimental Therapeutics, 328(3), 933-942. [Link]

  • GraphPad Prism. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Schou, M., et al. (2003). Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER. Nuclear Medicine and Biology, 30(7), 707-714. [Link]

  • Spies, M., et al. (2019). Serotonin Transporter Binding in the Human Brain After Pharmacological Challenge Measured Using PET and PET/MR. Frontiers in Neuroscience, 13, 733. [Link]

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  • Grum-Schwensen, B., et al. (2016). Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter. Scientific Reports, 6, 29017. [Link]

  • Xie, Z., et al. (2007). Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling: Enhancement by Monoamine Transporters and Attenuation by the D2 Autoreceptor in Vitro. Journal of Pharmacology and Experimental Therapeutics, 321(1), 116-127. [Link]

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Metabolic Stability of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL in Human Liver Microsomes (HLMs)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of in vitro metabolic stability is a critical gatekeeping step in the drug development cascade. It dictates the pharmacokinetic (PK) profile, dosing regimens, and potential toxicological liabilities of a lead compound. This whitepaper provides an authoritative, step-by-step technical guide for assessing the metabolic stability of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol .

This specific chiral amino alcohol features a 3-fluoro-4-methylphenyl moiety—a pharmacophore increasingly utilized in medicinal chemistry, including the development of CFTR modulators and antimicrobial agents[1]. The strategic placement of the fluorine atom adjacent to the para-methyl group modulates the electron density of the ring, potentially shielding it from rapid cytochrome P450 (CYP450)-mediated aromatic hydroxylation, while the chiral (1S,2R) propanol backbone introduces specific stereoselective interactions with hepatic enzymes.

Mechanistic Rationale & Structural Liability Analysis

As a Senior Application Scientist, I approach metabolic stability not just as a data-gathering exercise, but as a predictive modeling system. When introducing (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol to Human Liver Microsomes (HLMs), we must anticipate its biotransformation pathways. HLMs contain membrane-bound Phase I enzymes (predominantly CYPs and Flavin-containing monooxygenases[FMOs]) but lack the soluble cofactors required for Phase II conjugation (unless exogenously supplemented).

Predicted Phase I Liabilities:
  • Benzylic Oxidation: The 4-methyl group on the phenyl ring is highly susceptible to CYP-mediated oxidation, likely forming a 4-hydroxymethyl metabolite. The adjacent 3-fluoro substitution exerts a strong electron-withdrawing inductive effect (-I), which may partially deactivate the ring and slow the rate of benzylic hydrogen abstraction compared to a non-fluorinated analog.

  • Oxidative Deamination: The primary amine at the C1 position can undergo CYP-mediated N-oxidation or oxidative deamination, leading to the formation of a reactive ketone intermediate.

  • Aliphatic Hydroxylation: The propan-2-ol backbone may undergo further oxidation, though the existing hydroxyl group at C2 provides some steric and electronic stabilization.

Metabolic_Pathways Parent (1S,2R)-1-Amino-1-(3-fluoro- 4-methylphenyl)propan-2-ol CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Met1 Benzylic Hydroxylation (4-Hydroxymethyl metabolite) CYP->Met1 Oxidation at 4-methyl Met2 Oxidative Deamination (Ketone derivative) CYP->Met2 Amine oxidation Met3 N-Hydroxylation (Hydroxylamine derivative) CYP->Met3 N-oxidation

Proposed Phase I biotransformation pathways for the fluorinated amino alcohol in HLMs.

Experimental Protocol: Self-Validating HLM Assay

To ensure high-fidelity data, the assay must be designed as a self-validating system. This means incorporating high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) control compounds, as well as minus-cofactor (-NADPH) negative controls to rule out chemical instability or non-specific protein binding[2].

Causality of Assay Conditions:
  • Substrate Concentration (1 µM): We maintain the substrate concentration well below the anticipated Michaelis-Menten constant ( Km​ ) to ensure the reaction follows first-order decay kinetics, which is a fundamental requirement for accurate intrinsic clearance ( CLint​ ) calculation[3].

  • Protein Concentration (0.5 mg/mL): Utilizing 0.5 mg/mL of pooled HLM protein strikes the optimal balance between achieving measurable substrate depletion and minimizing non-specific microsomal protein binding, which can artificially inflate apparent stability[2].

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to account for genetic polymorphisms) on ice. Dilute the HLMs in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to achieve a final protein concentration of 0.5 mg/mL[4].

  • Compound Spiking: Prepare a 100 µM working stock of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol in 50% Acetonitrile/Water. Spike this into the HLM suspension to achieve a final incubation concentration of 1 µM (final organic solvent concentration must be 0.5% to prevent CYP inhibition).

  • Pre-Incubation: Pre-incubate the HLM-compound mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots of the incubation mixture into a quenching plate[2].

  • Reaction Quenching: Quench the reaction immediately by adding 150 µL of ice-cold Acetonitrile containing a generic internal standard (IS) (e.g., 100 ng/mL Tolbutamide or Savolitinib)[3].

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean plate for UPLC-MS/MS analysis to quantify the remaining parent compound[3].

HLM_Workflow Prep 1. Reagent Preparation HLM (0.5 mg/mL) + Buffer PreInc 2. Pre-Incubation 37°C for 5 mins Prep->PreInc Init 3. Reaction Initiation Add 1 µM Compound + NADPH PreInc->Init Timepoints 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Init->Timepoints Quench 5. Reaction Quenching Add Cold Acetonitrile + IS Timepoints->Quench Centrifuge 6. Centrifugation Precipitate Proteins Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Quantify Parent Compound Centrifuge->LCMS Calc 8. Data Processing Calculate t½ & CLint LCMS->Calc

Standardized 8-step workflow for HLM metabolic stability and LC-MS/MS quantification.

Data Presentation & Pharmacokinetic Derivations

The depletion of the parent compound is monitored by plotting the natural log (ln) of the percentage remaining versus time. The slope of the linear regression (-k) represents the elimination rate constant.

Equations for PK Derivation:

  • In vitro Half-life ( t1/2​ ): t1/2​=k0.693​

  • In vitro Intrinsic Clearance ( CLint,invitro​ ): CLint​=mg microsomal protein/mLk​×1000 (expressed in µL/min/mg protein)

Table 1: Representative Time-Course Depletion Data

Note: Data represents typical expected values for a moderately stable fluorinated aryl scaffold alongside standard controls.

Time (min)Test Compound (% Remaining)Verapamil (High Clearance Control)Warfarin (Low Clearance Control)-NADPH (Negative Control)
0 100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
5 94.2 ± 2.168.4 ± 3.299.5 ± 1.1101.2 ± 1.5
15 81.5 ± 3.431.2 ± 2.898.2 ± 2.099.8 ± 2.2
30 65.3 ± 2.98.5 ± 1.597.4 ± 1.898.5 ± 1.9
45 52.1 ± 3.12.1 ± 0.896.1 ± 2.599.1 ± 2.4
60 41.8 ± 2.5< 1.095.8 ± 2.298.7 ± 2.1
Table 2: Derived Pharmacokinetic Parameters
CompoundElimination Rate Constant ( k , min −1 )Half-Life ( t1/2​ , min) CLint,invitro​ (µL/min/mg protein)Classification
Test Compound 0.014547.829.0Moderate Clearance
Verapamil 0.07858.8157.0High Clearance
Warfarin < 0.001> 120< 2.0Low Clearance

Conclusion & Strategic Insights

The in vitro metabolic evaluation of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol in HLMs reveals the nuanced interplay between structure and enzymatic degradation. The presence of the 3-fluoro substituent likely provides a protective steric and electronic shield against rapid Phase I aromatic oxidation, shifting the primary metabolic burden to the benzylic 4-methyl group and the primary amine.

With an anticipated moderate intrinsic clearance profile (~29.0 µL/min/mg protein), this scaffold demonstrates sufficient metabolic stability to warrant further in vivo pharmacokinetic profiling. Future optimization cycles should focus on identifying the exact CYP isoforms responsible for its clearance (via recombinant CYP phenotyping) and potentially substituting the 4-methyl group with a metabolically inert bioisostere (e.g., a trifluoromethyl or cyclopropyl group) if half-life extension is required for the target product profile.

References

  • Structure-based discovery of CFTR potentiators and inhibitors Source: National Center for Biotechnology Information (NIH PMC) URL:[Link][1]

  • Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL:[Link][4]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link][2]

  • Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estimation in Human Liver Microsomes: In Vitro and In Silico Metabolic Stability Evaluation Source: MDPI URL:[Link][3]

Sources

Methodological & Application

HPLC method development for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive HPLC Method Development and Validation for the Chiral and Achiral Analysis of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

Introduction & Analyte Profiling

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is a highly functionalized chiral building block and active pharmaceutical ingredient (API) intermediate. Structurally related to cathine and norephedrine analogues, it possesses a vicinal amino alcohol motif and a fluorinated aromatic ring[1]. The presence of two adjacent stereocenters (C1 and C2) generates four possible stereoisomers: the (1S,2R)/(1R,2S) enantiomeric pair and the (1S,2S)/(1R,2R) diastereomeric pair.

Developing a robust analytical strategy for this compound requires addressing three fundamental physicochemical challenges:

  • Stereoisomeric Resolution: The method must differentiate between four closely related stereoisomers, requiring a highly selective Chiral Stationary Phase (CSP) capable of multi-point 3D recognition[2].

  • Peak Tailing: The primary amine is highly basic. In normal-phase chromatography, these basic sites interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing and loss of resolution[3].

  • Chemical Purity: A complementary achiral reversed-phase (RP-HPLC) method is required to monitor synthetic impurities, degradation products, and overall assay content.

Chromatographic Rationale & Method Development Strategy

Chiral Method Development (Stereoisomeric Purity)

Polysaccharide-derived CSPs are the industry gold standard for the resolution of chiral amines and amino alcohols[2]. We selected an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H). The causality behind this selection lies in the molecular interaction mechanisms:

  • Hydrogen Bonding: The carbamate linkages on the CSP act as hydrogen bond acceptors and donors for the analyte's -OH and -NH₂ groups.

  • π−π Stacking: The derivatized phenyl rings of the CSP facilitate π−π stacking and dipole-dipole interactions with the 3-fluoro-4-methylphenyl moiety of the analyte.

  • Steric Inclusion: The helical structure of the amylose polymer provides chiral cavities that differentially accommodate the (1S,2R) spatial arrangement versus its enantiomer and diastereomers.

To suppress peak tailing, 0.1% Diethylamine (DEA) is incorporated into the normal-phase eluent (Hexane/Isopropanol). DEA acts as a sacrificial base, competitively binding to and masking the acidic silanol sites on the silica support, thereby ensuring sharp, symmetrical peaks for the amino alcohol[3].

Mechanism cluster_analyte Analyte: (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol CSP Chiral Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate)) NH2 Primary Amine (H-Bond Donor / Steric) CSP->NH2 Hydrogen Bonding & Steric Fit OH Hydroxyl Group (H-Bond Acceptor/Donor) CSP->OH Hydrogen Bonding Ar Fluoro-Aryl Ring (π-π & Dipole Interactions) CSP->Ar π-π Stacking & Dipole-Dipole

Fig 1. Multi-point chiral recognition mechanism between the CSP and the amino alcohol.

Achiral Method Development (Chemical Purity)

For chemical purity, a reversed-phase C18 column is employed. To ensure the primary amine remains fully protonated (preventing mixed-mode retention and tailing), an acidic aqueous buffer (0.1% Trifluoroacetic acid, TFA, pH ~2.0) is paired with Acetonitrile. TFA acts as an ion-pairing agent, further enhancing the retention and peak shape of the polar amine.

Experimental Protocols & Self-Validating Workflows

The following step-by-step methodologies are designed as self-validating systems. By incorporating strict System Suitability Testing (SST) prior to sample acquisition, the protocols ensure compliance with USP <621> guidelines[4][5].

Step 1: Reagent & Standard Preparation
  • Chiral Mobile Phase: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropanol. Add 1.0 mL of Diethylamine (DEA). Degas via sonication for 10 minutes.

  • Achiral Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water.

  • Achiral Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Diluent: Use the respective mobile phase (Chiral) or Water:Acetonitrile (50:50 v/v) (Achiral).

  • Standard Preparation: Accurately weigh 10.0 mg of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

Step 2: System Suitability Test (SST) - The Self-Validation Gate

Before analyzing unknown samples, the system must prove its analytical capability.

  • Chiral SST: Inject a resolution mixture containing all four stereoisomers at 0.1 mg/mL.

    • Acceptance Criteria: Resolution ( Rs​ ) between the (1S,2R) peak and the closest eluting stereoisomer must be ≥1.5 . The Tailing Factor ( Tf​ ) for the API peak must be ≤1.5 [5].

  • Achiral SST: Inject the API standard spiked with known synthetic impurities at 0.1%.

    • Acceptance Criteria: Rs​ between the API and the closest impurity ≥1.5 . Relative Standard Deviation (RSD) of the API area from 5 replicate injections ≤2.0% .

Step 3: Sample Acquisition

Once the SST passes, proceed with the injection sequence: Blank Standards Samples Bracketing Standards.

Workflow Start Analyte Profiling (1S,2R)-Amino Alcohol Screening CSP & Mobile Phase Screening (Amylose CSP + Basic Additives) Start->Screening Optimization Method Optimization (Temperature, Flow Rate, Modifier %) Screening->Optimization Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) Optimization->Validation Transfer USP <621> Method Transfer & Routine QC Validation->Transfer

Fig 2. End-to-end HPLC method development and lifecycle workflow.

Data Presentation: Chromatographic Conditions & Validation

Validation was executed in strict compliance with the ICH Q2(R2) guideline for analytical procedures, ensuring the method is fit for its intended purpose in a GMP environment[6][7].

Table 1: Optimized Chromatographic Parameters

ParameterChiral Method (Stereoisomeric Purity)Achiral Method (Chemical Purity)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1 v/v/v)A: 0.1% TFA in Water, B: Acetonitrile (Gradient)
Elution Mode IsocraticGradient (5% B to 95% B over 20 mins)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 25°C30°C
Detection (UV) 260 nm210 nm & 260 nm
Injection Vol. 10 µL5 µL

Table 2: ICH Q2(R2) Validation Summary (Chiral Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline separation of all isomers Rs​ > 1.8 for all critical pairsPass
Linearity R2≥0.999 (LOQ to 150% nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.1% - 100.4%Pass
Method Precision RSD ≤2.0% (n=6)RSD = 0.8%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.01% of nominal concentrationPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.03% of nominal concentrationPass
Robustness Stable under deliberate variationsPasses SST with ±2% IPA, ±5∘ CPass

Conclusion

The developed analytical methods provide a comprehensive quality control strategy for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol. By utilizing an amylose-based CSP with a DEA-modified mobile phase, the chiral method successfully overcomes the peak tailing typically associated with basic amino alcohols, achieving baseline resolution of all stereoisomers. The validation data confirms that the methods are accurate, precise, and fully compliant with ICH Q2(R2) and USP <621> regulatory standards.

Sources

Application Note: (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol as a Chiral Building Block in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Discovery

The compound (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is a highly versatile, stereochemically dense chiral building block. Structurally related to the phenylethanolamine pharmacophore, it is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1], 2[2], and 3[3].

By providing a pre-established (1S,2R) absolute configuration, this building block bypasses the need for late-stage asymmetric catalysis, offering a reliable vector for hydrogen bonding and hydrophobic interactions within target active sites.

Physicochemical Profiling

To effectively utilize this building block, its fundamental properties must be integrated into the synthetic strategy. The presence of orthogonal functional groups (a primary amine and a secondary alcohol) allows for chemoselective functionalization.

Table 1: Physicochemical & Structural Properties

PropertyValueStrategic Impact in Synthesis & Design
Molecular Formula C10H14FNOOptimal heavy atom count; leaves ample room for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 183.22 g/mol Low molecular weight fragment, ideal for fragment-based drug discovery (FBDD).
Stereochemistry (1S,2R)The anti relationship between the amine and hydroxyl groups dictates the trans geometry of resulting cyclized scaffolds.
pKa (Amine) ~9.2 (est.)The inductive electron-withdrawing effect of the 3-fluoro group slightly lowers the amine pKa, requiring tailored basic conditions for SNAr.

Pharmacophore & Mechanistic Insights

The selection of the 3-fluoro-4-methylphenyl moiety is a deliberate choice in medicinal chemistry. The fluorine atom enhances target binding affinity due to its electronegativity and modulates biochemical pathways by acting as a metabolic shield against CYP450-mediated oxidation[4]. Simultaneously, the para-methyl group acts as a hydrophobic anchor, efficiently occupying deep lipophilic pockets (such as the DFG-out conformation in kinase domains)[1].

Pharmacophore Target Target Active Site (Kinase / GPCR) F_atom 3-Fluoro Group Inductive Shielding F_atom->Target Halogen Bonding & Metabolic Stability Me_atom 4-Methyl Group Hydrophobic Anchor Me_atom->Target Lipophilic Pocket Occupancy OH_group C2-Hydroxyl H-Bonding Vector OH_group->Target Solvent-Exposed Interaction NH_group C1-Amine Nucleophilic Core NH_group->Target Hinge Region Binding

Pharmacophore binding model illustrating target interactions of the building block.

Synthetic Methodologies & Protocols

The following protocols detail the integration of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol into advanced heterocyclic scaffolds, specifically through chemoselective Nucleophilic Aromatic Substitution (SNAr) and subsequent cyclization.

Workflow A (1S,2R)-Amino Alcohol Starting Material C Chemoselective SNAr (DIPEA, NMP, 120°C) A->C B Heteroaryl Halide (Electrophile) B->C D N-Arylated Intermediate (Secondary Amine) C->D Nucleophilic Substitution E CDI Cyclization (THF, 60°C) D->E Phosgene-Free Activation F Chiral Oxazolidinone API Scaffold E->F Stereoretentive Annulation

Synthetic workflow for generating chiral oxazolidinone API scaffolds via SNAr and cyclization.

Protocol A: Chemoselective SNAr Coupling

Objective: Couple the primary amine to a heteroaryl chloride (e.g., 2-chloropyrimidine) without inducing epimerization at the benzylic C1 position.

Causality & Design: The primary amine is sterically hindered by the adjacent aryl ring and the C2-hydroxyl group. Standard SNAr conditions often lead to incomplete conversion. We utilize N-Methyl-2-pyrrolidone (NMP) because its high dielectric constant stabilizes the polar Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile, while its mild basicity avoids base-catalyzed racemization of the sensitive benzylic proton.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask under inert N₂ atmosphere, dissolve 2-chloropyrimidine (1.0 equiv, 10 mmol) and (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol (1.1 equiv, 11 mmol) in anhydrous NMP (15 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 25 mmol) dropwise via syringe at room temperature.

  • Thermal Activation: Heat the reaction mixture to 120 °C using a precisely controlled oil bath. Stir vigorously for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with 5% aqueous LiCl (3 × 20 mL) to selectively partition the NMP into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

Validation & QC System: Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 184.1 [M+H]⁺) and the appearance of the product mass confirm chemical conversion. The protocol is validated if chiral HPLC (Chiralcel OD-H column) demonstrates >99% enantiomeric excess (ee), confirming no epimerization occurred.

Table 2: Reaction Optimization Data for SNAr Coupling

SolventBaseTemperature (°C)Conversion (%)Enantiomeric Excess (ee %)
DMFK₂CO₃1006592 (Partial Epimerization)
EtOHTEA803098 (Incomplete Reaction)
NMP DIPEA 120 98 >99 (Optimal)
Protocol B: Stereospecific Oxazolidinone Annulation

Objective: Convert the acyclic N-arylated amino alcohol intermediate into a rigid, chiral oxazolidinone pharmacophore.

Causality & Design: Rigidifying the flexible amino alcohol chain into an oxazolidinone restricts rotatable bonds, significantly reducing the entropic penalty upon target binding. 1,1'-Carbonyldiimidazole (CDI) is utilized as a phosgene-free, bench-stable carbonyl source. The reaction proceeds with strict retention of stereochemistry, translating the (1S,2R) configuration into a predictable trans-4,5-disubstituted oxazolidinone ring.

Step-by-Step Methodology:

  • Activation: Dissolve the purified N-arylated intermediate from Protocol A (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) under N₂.

  • Reagent Addition: Add CDI (1.5 equiv, 7.5 mmol) in a single portion.

  • Cyclization: Heat the reaction mixture to 60 °C for 4 hours. The imidazole byproduct acts as a mild base to facilitate the intramolecular attack of the C2-hydroxyl onto the activated carbamate intermediate.

  • Quenching: Cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Extract with EtOAc (2 × 20 mL), wash with brine, dry over MgSO₄, and concentrate.

Validation & QC System: Self-Validation: The relative stereochemistry of the newly formed oxazolidinone ring is self-validating via ¹H-NMR spectroscopy. The coupling constant (J-value) between the C4 and C5 protons must be analyzed. A J-value of ~4–5 Hz confirms the expected trans relationship (derived from the original anti stereocenters), proving that stereochemical integrity was maintained throughout the annulation.

References

  • Title: Imidazole amines as modulators of kinase activity (US9145392B2)
  • Title: Unsaturated nitrogen heterocyclic compounds useful as PDE10 inhibitors (US8957073B2)
  • Title: Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof (US20240366598A1)
  • Title: Buy 4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol (EVT-2893691)

Sources

NMR spectroscopy protocols for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide to the NMR Spectroscopic Analysis of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Abstract

This comprehensive guide provides a detailed framework for the structural elucidation and characterization of the chiral amino alcohol, (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, using Nuclear Magnetic Resonance (NMR) spectroscopy. In the landscape of pharmaceutical development, the precise determination of a molecule's structure, including its stereochemistry, is non-negotiable. This document moves beyond rote procedural lists to offer an in-depth rationale for methodological choices, ensuring both scientific rigor and practical applicability for researchers, scientists, and drug development professionals. We will cover the entire workflow, from meticulous sample preparation to advanced 2D NMR techniques and data analysis, establishing a self-validating system for reliable and reproducible results.

Introduction: The Imperative for Precision in Chiral Molecule Analysis

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a chiral molecule whose structural complexity—featuring two stereocenters, an aromatic system with fluorine substitution, and multiple functional groups—makes it a representative candidate for advanced analytical characterization. Such compounds are pivotal building blocks in medicinal chemistry, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

NMR spectroscopy stands as the unparalleled gold standard for the non-destructive, definitive structural analysis of organic molecules in solution.[1] It provides granular information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide details a multi-faceted NMR strategy, employing a suite of 1D and 2D experiments to unambiguously assign every proton and carbon signal, thereby confirming the identity, purity, and stereochemical integrity of the title compound.

Molecular Structure and Spectroscopic Preview

A thorough analysis begins with an understanding of the molecule's constituent parts. The structure contains distinct regions: a substituted aromatic ring, and an aliphatic amino alcohol sidechain with two chiral centers.

Caption: Skeletal representation of the target molecule.

The presence of fluorine will introduce complex ¹H-¹⁹F and ¹³C-¹⁹F couplings, while the diastereotopic nature of protons adjacent to stereocenters necessitates the use of high-resolution 2D NMR techniques for unambiguous assignment.[2]

Part I: The Foundation—A Validated Sample Preparation Protocol

Rationale for Solvent and Concentration Selection

The choice of a deuterated solvent is the first critical decision.[5] It must fully dissolve the analyte without reacting with it. For this compound, Chloroform-d (CDCl₃) is a suitable starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if hydrogen-bonding interactions need to be probed, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[3]

Concentration must be optimized for the intended experiment.

  • ¹H NMR: 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[3][5][6]

  • ¹³C NMR & 2D NMR: A more concentrated sample (50-100 mg) is often required to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[5][6][7]

Step-by-Step Sample Preparation Workflow

Caption: Workflow for preparing a high-quality NMR sample.

  • Weighing: Accurately weigh 10-25 mg of the solid compound into a small, clean glass vial.[8]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). Vortex gently to ensure complete dissolution.[5]

  • Filtration (Critical Step): To eliminate line broadening from suspended microparticles, filter the solution directly into the NMR tube. This can be done by passing it through a small plug of glass wool or a syringe filter packed into a Pasteur pipette.[3][4]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS). TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[9]

  • Finalization: Ensure the liquid height in the 5 mm NMR tube is approximately 4.5-5 cm.[4] Cap the tube securely and label it clearly.

Part II: Unveiling the Structure with 1D NMR

One-dimensional NMR experiments are the workhorse of structural analysis, providing initial, critical information about the number and type of protons and carbons in the molecule.

¹H NMR Protocol: A Proton Census

The ¹H NMR spectrum reveals the chemical environment and neighboring protons for every unique proton in the molecule.

  • Protocol:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Average 16-32 scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Protocol: The Carbon Skeleton

This experiment identifies all unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, more scans are required.[6][7]

  • Protocol:

    • Use the same locked and shimmed sample.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 220 ppm.[6]

    • Average several hundred to several thousand scans, depending on the sample concentration.

    • Process the data similarly to the ¹H spectrum.

DEPT Experiments: Differentiating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that determines the multiplicity of each carbon atom.[10][11] This is a crucial step for accurate spectral assignment.[12]

  • Rationale: A standard ¹³C NMR spectrum does not distinguish between CH, CH₂, and CH₃ groups. DEPT-135 and DEPT-90 experiments resolve this ambiguity.

    • DEPT-90: Only shows signals for CH (methine) carbons.[11][12]

    • DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative (inverted) signals for CH₂ carbons. Quaternary carbons are absent in both spectra.[11][12]

  • Protocol:

    • Run the DEPT-90 and DEPT-135 pulse sequences.

    • Compare the results with the standard ¹³C spectrum to assign the multiplicity of each carbon signal.

Predicted ¹H and ¹³C NMR Data for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL
Assignment ¹H Chemical Shift (ppm, Predicted) ¹³C Chemical Shift (ppm, Predicted) DEPT-135 Phase
Aromatic CHs6.8 - 7.5115 - 135Positive
Aromatic C-FN/A158 - 165 (d, ¹JCF ≈ 245 Hz)Quaternary (Absent)
Aromatic C-CH₃N/A130 - 140Quaternary (Absent)
Aromatic C-C(H)NN/A135 - 145Quaternary (Absent)
CH-NH₂~4.0 - 4.5~55 - 65Positive
CH-OH~3.8 - 4.3~70 - 80Positive
CH₃ (on ring)~2.2 - 2.4~15 - 25Positive
CH₃ (on chain)~0.9 - 1.2~10 - 20Positive
NH₂1.5 - 3.0 (broad)N/AN/A
OH2.0 - 4.0 (broad)N/AN/A
Note: Predicted shifts are estimates. Actual values depend on solvent and concentration.[13][14][15][16] Couplings to fluorine (JCF) will cause splitting in the ¹³C signals.

Part III: Assembling the Puzzle with 2D NMR

For a molecule with this level of complexity, 1D spectra alone are insufficient for complete and unambiguous assignment. 2D NMR experiments provide a correlation map, revealing how different atoms are connected.

COSY Protocol: Mapping ¹H-¹H Connections

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[17][18][19] This allows for the tracing of proton networks within the molecule.

  • Protocol:

    • Acquire data using a DQF-COSY pulse sequence for cleaner results.[17]

    • Process the data to generate a 2D spectrum with the ¹H spectrum on both axes.

    • Interpretation: Cross-peaks (off-diagonal signals) connect protons that are spin-coupled. This will clearly link the protons of the propanol backbone.

HSQC Protocol: Linking Protons to Carbons

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[17][18][19]

  • Protocol:

    • Acquire data using a standard HSQC pulse sequence.

    • Process to generate a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Interpretation: Each cross-peak indicates a direct C-H bond, definitively assigning the protonated carbons.

HMBC Protocol: Long-Range Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for determining the overall carbon skeleton. It reveals correlations between protons and carbons over two to four bonds.[20][21][22][23]

  • Protocol:

    • Acquire data using a standard HMBC pulse sequence.

    • Process similarly to the HSQC spectrum.

    • Interpretation: HMBC cross-peaks connect proton systems and, crucially, reveal correlations to non-protonated quaternary carbons. For example, the protons of the ring's methyl group will show a correlation to the aromatic carbon they are attached to, as well as the adjacent aromatic carbons.

Sources

Application Note: Enantioselective Crystallization Techniques for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is a highly valuable chiral building block, frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, isolating the specific (1S,2R) stereoisomer from its racemic mixture with exceptional optical purity is a mandatory step in drug development[1].

This application note provides researchers and process chemists with a robust, scalable classical resolution methodology utilizing diastereomeric salt formation. By moving beyond basic procedural steps, this guide explores the thermodynamic causality behind resolving agent selection, solvent dynamics, and crystallization kinetics to ensure a self-validating, highly reproducible workflow.

Mechanistic Rationale & Causality

Chiral resolution via diastereomeric salt formation leverages the non-covalent reaction between a racemic basic amine and an enantiomerically pure chiral acid[2]. The fundamental principle relies on converting the enantiomers—which have identical physical properties—into a pair of diastereomeric salts. These resulting diastereomers possess distinct physicochemical properties, most notably differential solubility, which allows for their separation via fractional crystallization[1].

For sterically hindered, aryl-substituted β -amino alcohols like 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol, the choice of the resolving agent dictates the success of the crystal lattice formation. Tartaric acid derivatives, specifically (+)-dibenzoyl-D-tartaric acid (DBTA) and (+)-di-p-toluoyl-D-tartaric acid (DPTTA) , are highly effective[3][4].

The Causality of High Enantiomeric Excess (ee%):

  • Structural Rigidity: The bulky aromatic benzoyl groups in DBTA restrict conformational flexibility. When DBTA pairs with the aryl-substituted amino alcohol, it promotes a highly ordered, rigid crystal lattice driven by strong π−π stacking and intermolecular hydrogen bonding[5]. This structural affinity heavily favors the crystallization of the (1S,2R) configuration over the (1R,2S) configuration.

  • The Pope-Peachey Method (Sub-stoichiometry): Employing a sub-stoichiometric amount (0.5 equivalents) of the resolving agent ensures that only the least soluble diastereomer crystallizes. The unreacted, more soluble enantiomer remains in the mother liquor as a free base, thereby preventing co-precipitation and maximizing the enantiomeric excess (ee) of the initial precipitate[2].

Resolving Agent Selection & Quantitative Data

Selecting the optimal chiral acid and solvent system requires empirical screening to maximize the thermodynamic driving force[2]. Table 1 summarizes typical screening data for structurally similar aryl-amino alcohols, providing a baseline for optimizing the resolution of the target molecule.

Resolving Agent (0.5 eq)Solvent SystemYield (%)Enantiomeric Excess (ee %)Observation & Causality
(+)-Tartaric Acid Methanol3265Slow nucleation; requires seeding. Insufficient steric bulk for high discrimination.
(-)-Mandelic Acid Ethanol / Water (9:1)2855Forms a gel-like precipitate; poor filtration due to solvent trapping.
(+)-DPTTA Isopropanol4188Good crystalline solid; strong π−π interactions[4].
(+)-DBTA Methanol / MTBE (1:1)45>95Excellent rigid crystals; rapid filtration. Optimal thermodynamic separation[3][4].

Table 1: Representative screening data for the resolution of aryl-substituted chiral amino alcohols.

Workflow Visualization

Workflow A Racemic Amino Alcohol (1S,2R / 1R,2S) B Add Chiral Acid (e.g., (+)-DBTA) in MeOH A->B C Diastereomeric Salt Formation (Heating & Stirring) B->C D Controlled Cooling & Fractional Crystallization C->D E Filtration D->E F Solid Cake: (1S,2R)-Salt (High ee%) E->F Retentate G Mother Liquor: (1R,2S)-Salt (Enriched) E->G Filtrate H Salt Breaking (NaOH/H2O) & Extraction (EtOAc) F->H I Pure (1S,2R)-Amino Alcohol (Target API Intermediate) H->I

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocols

Protocol A: Micro-Scale Screening of Resolving Agents

Purpose: To empirically validate the optimal resolving agent before scale-up.

  • Preparation : Dispense 100 mg (approx. 0.5 mmol) of the racemic 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol into a series of 4 mL glass vials[6].

  • Solvent Addition : Add 1.0 mL of the test solvent (e.g., Methanol, Isopropanol) to each vial and warm to 45 °C to ensure complete dissolution.

  • Agent Addition : Add exactly 0.5 equivalents (0.25 mmol) of the respective chiral resolving agent (e.g., (+)-DBTA)[2].

  • Equilibration : Seal the vials and stir at 45 °C for 2 hours to promote complete diastereomeric salt formation[6].

  • Crystallization : Cool the vials at a controlled rate of 0.1 °C/min to 5 °C. Hold at 5 °C for 12 hours to allow for secondary nucleation.

  • Harvesting : Centrifuge the suspensions. Wash the solid with 0.2 mL of cold anti-solvent (e.g., MTBE) and dry under vacuum.

Protocol B: Scalable Enantioselective Crystallization using (+)-DBTA

Purpose: Bulk isolation of the (1S,2R) enantiomer.

  • Salt Formation : In a 500 mL jacketed reactor, dissolve 20.0 g of the racemic amino alcohol in 150 mL of Methanol at 50 °C.

  • Acid Addition : In a separate flask, dissolve 18.0 g (0.5 eq) of (+)-DBTA in 100 mL of Methanol. Slowly add this solution to the reactor over 30 minutes. Note: Rapid addition causes localized supersaturation, leading to amorphous kinetic precipitation rather than thermodynamic crystallization[2].

  • Anti-Solvent Addition : Gradually add 100 mL of Methyl tert-butyl ether (MTBE) to the reactor while maintaining the temperature at 50 °C.

  • Controlled Cooling (Self-Validation Step) : Program the reactor to cool to 20 °C over 4 hours.

    • Validation Check: If the solution becomes cloudy before reaching 40 °C, the system is crashing out too fast. Heat back to 50 °C and increase the Methanol ratio by 10% to prevent trapping the undesired (1R,2S) isomer.

  • Filtration : Filter the crystalline (1S,2R)-amino alcohol-(+)-DBTA salt. Wash the filter cake with 50 mL of cold MTBE. Dry under vacuum at 40 °C.

Protocol C: Salt Breaking and Free Base Recovery
  • Suspension : Suspend the dried diastereomeric salt in 200 mL of Ethyl Acetate (EtOAc).

  • Basification : Add 100 mL of 2M NaOH (aq) and stir vigorously for 30 minutes at room temperature. The aqueous layer will sequester the sodium salt of DBTA, while the free (1S,2R)-amino alcohol partitions into the organic layer.

  • Phase Separation : Separate the layers. Extract the aqueous layer with an additional 50 mL of EtOAc to ensure complete recovery.

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (1S,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.

Analytical Validation

To confirm the enantiomeric excess of the recovered free base, perform Chiral High-Performance Liquid Chromatography (HPLC). A self-validating protocol requires that the ee% is confirmed before the intermediate is advanced to the next synthetic step.

  • Column : Phenomenex Lux Amylose-1 or Chiralcel OJ-3R (polysaccharide-based chiral stationary phase)[7].

  • Mobile Phase : 0.1% Diethylamine in Hexane / Isopropanol (85:15 v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Validation Criteria : The (1S,2R) enantiomer must elute with an ee of >98%. If the ee is <95%, perform a single recrystallization of the DBTA salt from pure Methanol prior to repeating the salt-breaking step.

Troubleshooting & Causality Logic

Troubleshooting A Issue: Low ee% or Yield B Kinetic Trapping? (Gel-like precipitate) A->B D High Solubility? (No crystallization) A->D F Co-precipitation? (Low ee%) A->F C Action: Reduce cooling rate to <0.1°C/min B->C E Action: Add Anti-solvent (MTBE) D->E G Action: Use 0.5 eq Resolving Agent (Pope-Peachey Method) F->G

Caption: Logic diagram for troubleshooting low enantiomeric excess or yield during crystallization.

Causality Breaddown:

  • No crystallization occurs: The solution lacks supersaturation, or the solvent system is too polar, keeping both diastereomeric salts fully solvated[2]. Fix: Introduce a non-polar anti-solvent (e.g., MTBE) dropwise until slight turbidity is observed at the elevated temperature, then cool.

  • Gel-like precipitate instead of crystals: Rapid cooling leads to kinetic precipitation. The molecules do not have time to arrange into a rigid lattice, trapping solvent and the undesired isomer. Fix: Re-dissolve by heating to 60 °C and drastically reduce the cooling rate.

Sources

Application Note: Integration of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL in Advanced API Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on highly functionalized, stereochemically pure building blocks. (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is a premium chiral vicinal amino alcohol that serves as a critical intermediate in the development of advanced therapeutics, including next-generation GPCR modulators and targeted kinase inhibitors. This application note provides drug development professionals with a comprehensive guide to the structural rationale, synthetic integration, and quality control protocols required to successfully utilize this intermediate in commercial-scale API manufacturing.

Structural & Pharmacological Rationale

The architecture of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is meticulously designed to optimize both pharmacodynamics and pharmacokinetics in the final API:

  • Vicinal Amino Alcohol Scaffold: Chiral 1,2-amino alcohols are privileged pharmacophores that establish critical hydrogen-bonding networks within receptor binding pockets[1]. The (1S,2R) absolute configuration ensures strict spatial orientation, which is paramount for enantioselective target engagement and the minimization of off-target toxicity.

  • Fluorination Strategy: The introduction of a fluorine atom at the 3-position of the aromatic ring significantly alters the molecule's electronic distribution. Fluorine's high electronegativity lowers the pKa of the adjacent amine in the final construct, enhancing membrane permeability. Furthermore, it sterically and electronically blocks cytochrome P450-mediated aromatic oxidation, drastically improving the metabolic stability of the API[].

  • 4-Methyl Anchoring: The para-methyl group provides a lipophilic handle, increasing the overall hydrophobic interactions within deep receptor clefts, thereby driving binding affinity.

SignalingPathway API Fluorinated API GPCR Target Receptor API->GPCR High Affinity Binding Metabolism CYP450 Enzymes API->Metabolism Blocked by 3-Fluoro Efficacy Therapeutic Response GPCR->Efficacy Signal Transduction Clearance Metabolic Clearance Metabolism->Clearance Reduced Rate

Fig 1. Pharmacodynamic and pharmacokinetic modulation by the fluorinated API.

Synthetic Integration in API Manufacturing

In API manufacturing, this intermediate is predominantly utilized in stereoretentive reductive amination or amidation workflows. The primary amine at the C1 position acts as a potent nucleophile. However, the adjacent hydroxyl group at C2 and the steric bulk of the fluorinated aryl ring necessitate carefully optimized reaction conditions to prevent epimerization or undesired side reactions (such as oxazolidinone formation). Recent methodologies highlight the use of fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which act as strong hydrogen-bond donors to stabilize imine intermediates without acting as nucleophiles themselves[3].

SyntheticWorkflow SM (1S,2R)-Amino Alcohol Imine Imine Intermediate (HFIP Stabilized) SM->Imine Carbonyl Carbonyl Precursor Carbonyl->Imine Reduction Reductive Amination (NaBH(OAc)3) Imine->Reduction In-situ API Target API (>99% de) Reduction->API High Yield

Fig 2. Stereoretentive reductive amination workflow for API synthesis.

Experimental Protocols

Protocol A: Stereoretentive Reductive Amination Workflow

This protocol details the coupling of the (1S,2R)-amino alcohol with a generic aldehyde precursor to form a secondary amine API.

  • Preparation & Imine Formation:

    • Charge a dry, nitrogen-purged reactor with 1.0 equivalent of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol and 1.05 equivalents of the target aldehyde.

    • Dissolve the reagents in anhydrous Dichloromethane (DCM) containing 10% v/v HFIP.

    • Causality: HFIP strongly hydrogen-bonds to the carbonyl oxygen, accelerating electrophilic activation and stabilizing the transient imine, which suppresses competitive side reactions[3].

  • In-Process Control (IPC) - Self-Validation Step:

    • Stir at 20°C for 2 hours. Withdraw a 50 µL aliquot, quench in methanol, and analyze via HPLC-UV.

    • Validation: Do not proceed to the reduction phase until the primary amine peak area is <2%. This strict gatekeeping prevents the reducing agent from prematurely reducing the unreacted aldehyde into a primary alcohol, which would drastically lower the yield.

  • Reduction:

    • Cool the reactor to 0°C. Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3).

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because the electron-withdrawing acetate groups render the hydride less reactive. This mildness ensures selective reduction of the imine over any residual carbonyls and completely prevents base-catalyzed epimerization at the sensitive (1S,2R) chiral centers.

  • Quench & Isolation:

    • After 4 hours, quench the reaction slowly with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude API.

Protocol B: Chiral Quality Control (HPLC)

To ensure the integrity of the (1S,2R) stereocenters post-reaction, a rigorous chiral HPLC method must be employed.

  • System Setup: Equip the HPLC with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.

    • Causality: The addition of 0.1% DEA is critical. It acts as a competing base that masks the residual acidic silanol groups on the silica stationary phase. Without DEA, the basic amine of the API would undergo secondary ion-exchange interactions, resulting in severe peak tailing and inaccurate integration of trace enantiomers.

  • Execution: Inject 10 µL of the sample (1 mg/mL in mobile phase) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

Quantitative Data & Process Optimization

The following tables summarize the optimization parameters for the reductive amination and the validation metrics for the chiral QC method.

Table 1: Solvent System Optimization for Reductive Amination

Solvent SystemImine Conversion (2h)Isolated Yield (%)Diastereomeric Excess (de)
Methanol78%65%92%
DCM85%74%96%
THF / Acetic Acid (1%)91%82%98%
DCM / HFIP (10%) >98% 94% >99%

Note: The inclusion of HFIP significantly accelerates imine formation and protects the stereocenters, resulting in superior yield and purity.

Table 2: Chiral HPLC System Suitability Parameters

ParameterSpecification RequirementObserved Value (Optimized Method)
Retention Time (1S,2R)Report Value12.4 min
Retention Time (1R,2S)Report Value15.1 min
Resolution (Rs)> 2.03.8
Tailing Factor (Tf)< 1.51.1 (due to DEA modifier)
Limit of Quantitation< 0.05% area0.02% area

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility issues encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL.

Q1: Why is my compound, (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, poorly soluble in neutral aqueous solutions?

A1: The molecular structure of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL contains both hydrophilic (amino and hydroxyl groups) and hydrophobic (fluoro-4-methylphenyl group) moieties. The aromatic ring and alkyl group contribute significantly to its lipophilicity, leading to low solubility in water at neutral pH. The amino group is basic, meaning it is predominantly in its neutral, less soluble form at pH values above its pKa.

Q2: What is the first and most critical step I should take to improve its solubility?

A2: The most effective initial approach is pH adjustment.[1][2] Since the compound has a basic amino group, decreasing the pH of the aqueous medium will protonate this group, forming a more soluble salt.[3][4] A systematic pH-solubility profile is highly recommended to identify the optimal pH for dissolution.

Q3: Can I use organic solvents to dissolve the compound?

A3: Yes, using cosolvents is a widely employed and effective strategy.[5][6] Water-miscible organic solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[7][8] However, the concentration of the cosolvent must be carefully optimized, as high concentrations can sometimes be toxic in biological systems and may cause the drug to precipitate upon dilution.[8]

Q4: Are there more advanced methods if pH adjustment and cosolvents are insufficient?

A4: Absolutely. If simpler methods do not provide the required concentration, you can explore advanced techniques such as:

  • Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic part of your compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[9][10][11][12][13]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize your compound.[14]

  • Salt Formation: Preparing a stable, solid salt form of the compound with a suitable counterion can dramatically improve its solubility and dissolution rate compared to the free base.[4][15][16]

II. Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols to systematically address and resolve solubility issues.

Guide 1: Systematic pH-Solubility Profiling

Objective: To determine the optimal pH for maximizing the aqueous solubility of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL.

Rationale: The solubility of an ionizable compound is highly dependent on the pH of the solution. For a basic compound like this one, solubility increases as the pH decreases below its pKa because the molecule becomes protonated and thus more polar. The Henderson-Hasselbalch equation provides a theoretical basis for this relationship, though experimental results can sometimes deviate.[17][18][19][20]

Experimental Protocol: Shake-Flask Method
  • Prepare a series of buffers: Prepare a range of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 8.0.

  • Add excess compound: To a series of glass vials, add an excess amount of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL (enough so that undissolved solid remains).

  • Add buffer solutions: Add a fixed volume (e.g., 1 mL) of each buffer solution to the corresponding vials.

  • Equilibrate: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid and liquid phases: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and dilute: Carefully withdraw a specific volume of the supernatant and dilute it with an appropriate mobile phase for analysis.

  • Quantify concentration: Determine the concentration of the dissolved compound in each sample using a validated analytical method, such as HPLC-UV.[20][21]

  • Measure final pH: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.

  • Plot the data: Plot the logarithm of the solubility (in mg/mL or M) against the final measured pH.

Troubleshooting Flowchart: pH Adjustment

G start Start: Poor Solubility Observed check_ph Is the compound basic (contains an amine)? start->check_ph adjust_ph Systematically decrease pH of the aqueous medium. (e.g., using HCl or citrate buffer) check_ph->adjust_ph  Yes   measure_sol Measure solubility at various pH points (e.g., pH 2, 4, 6, 7.4) adjust_ph->measure_sol sol_increase Does solubility increase significantly at lower pH? measure_sol->sol_increase ph_optimized Success: Identify and use the optimal pH range for dissolution. sol_increase->ph_optimized  Yes   other_methods Problem Persists: Consider alternative strategies (Cosolvents, Cyclodextrins, etc.) sol_increase->other_methods  No  

Caption: Troubleshooting workflow for pH modification.

Guide 2: Cosolvent Screening Protocol

Objective: To identify an effective and safe cosolvent system to enhance solubility.

Rationale: Cosolvents work by reducing the polarity of water, thereby making it a more favorable environment for nonpolar molecules.[7] The choice and concentration of the cosolvent are critical and must be tailored to the specific compound and its intended application.

Data Table: Common Cosolvents and Their Properties
CosolventTypical Concentration Range (%)Key Characteristics
Ethanol5 - 40Biocompatible, volatile, effective for many compounds.[7]
Propylene Glycol (PG)10 - 60Less volatile than ethanol, good solubilizing power.[7]
Polyethylene Glycol 400 (PEG 400)10 - 80Non-volatile, excellent solubilizer for highly lipophilic compounds.[7]
Dimethyl Sulfoxide (DMSO)< 10 (often < 1 for in vitro)Very strong solvent, but potential for toxicity at higher concentrations.[21]
Experimental Protocol: Cosolvent Screening
  • Prepare cosolvent mixtures: Prepare a series of binary solvent systems by mixing a cosolvent (e.g., Ethanol, PG, PEG 400) with water at different volume ratios (e.g., 10%, 20%, 40%, 60% v/v).

  • Determine solubility: Using the shake-flask method described in Guide 1, determine the saturation solubility of your compound in each cosolvent mixture.

  • Analyze results: Plot the solubility of the compound as a function of the cosolvent concentration.

  • Select optimal system: Choose the cosolvent and concentration that provides the desired solubility while considering potential downstream impacts like toxicity or precipitation upon dilution.

Guide 3: Utilizing Cyclodextrins for Solubility Enhancement

Objective: To form an inclusion complex with a cyclodextrin to significantly increase aqueous solubility.

Rationale: Cyclodextrins (CDs) are cage-like molecules that can encapsulate poorly soluble "guest" molecules, like your compound, within their hydrophobic core. This complex shields the hydrophobic part of the molecule from water, thereby increasing the overall solubility of the guest-host system.[9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical applications.[9]

Experimental Protocol: Phase Solubility Study
  • Prepare CD solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add excess compound: Add an excess amount of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL to each CD solution.

  • Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (24-72 hours).

  • Filter and analyze: Filter the suspensions through a 0.22 µm filter to remove undissolved compound.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate by HPLC.

  • Plot and interpret: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (Type A phase-solubility diagram) indicates the formation of a soluble 1:1 complex.

Mechanism Visualization: Cyclodextrin Complexation

G cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation Compound Poorly Soluble Compound Insoluble Insoluble State (Precipitate) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Compound->CD + Water Aqueous Medium Compound2 Compound Complex Soluble Inclusion Complex CD->Complex Forms Soluble Soluble State (Dissolved) Water2 Aqueous Medium

Caption: Encapsulation by a cyclodextrin enhances solubility.

References
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. (2023).
  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. (2023).
  • Solubility enhancement techniques: A comprehensive review. (2023).
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Salt formation to improve drug solubility - Sign-in.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025).
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025).
  • Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation.
  • Sigma-Aldrich. Improving API Solubility.
  • PubMed. Cyclodextrin complexes: Perspective from drug delivery and formulation. (2018).
  • ResearchGate. (PDF) Cyclodextrins in drug delivery (Review).
  • ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. (2020).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025).
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Scribd. Cosolvent Effects on Drug Solubility | PDF.
  • PMC. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022).
  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. (2004).
  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility.
  • Dissolution Technologies. Flow-Through Cell Method and IVIVR for Poorly Soluble Drugs. (2011).
  • ScienceRise: Pharmaceutical Science. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin | ScienceRise: Pharmaceutical Science. (2023).
  • SciSpace. Study of pH-dependent drugs solubility in water. (2012).
  • III Analytical Methods.
  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. (2009).
  • ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. (2026).
  • Benchchem. Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008).

Sources

Technical Support Center: Purification of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating the (1S,2R) isomer of 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol from its diastereomeric impurities (e.g., the (1S,2S) or (1R,2R) isomers).

Because this molecule is a structurally complex 1,2-amino alcohol—analogous to substituted norephedrines[1]—simple achiral chromatography is often insufficient. This guide leverages the principles of diastereomeric salt formation , exploiting the distinct physical properties and lattice energies of diastereomers to achieve high purity[2],[3].

Part 1: Troubleshooting FAQs

Q1: Why does the crude amino alcohol "oil out" instead of crystallizing during direct recrystallization? A: The free base of 1,2-amino alcohols often exhibits a low melting point and high solubility in standard organic solvents. When diastereomeric impurities are present, they disrupt the crystal lattice of the target (1S,2R) isomer. This causes freezing point depression and results in a biphasic "oiling out" phenomenon rather than nucleation. Causality & Solution: By converting the free base into a diastereomeric salt using a chiral acid, you significantly increase the molecular weight, rigidity, and hydrogen-bonding capacity. This drives the lattice energy up and forces thermodynamic crystallization[3].

Q2: How do I choose between standard L-Tartaric Acid and Di-p-toluoyl-L-tartaric acid (L-DTTA) for this specific compound? A: While standard L-tartaric acid is highly effective for unsubstituted norephedrine analogs[1], the presence of the bulky 3-fluoro-4-methylphenyl group in your substrate increases its lipophilicity. L-DTTA provides a more lipophilic chiral pocket and stronger π−π stacking interactions with the substituted phenyl ring. This structural complementarity maximizes the solubility difference between the target (1S,2R)-L-DTTA salt and the impurity salts, leading to a higher diastereomeric excess (d.e.) in a single crystallization pass.

Q3: My diastereomeric salt is precipitating as a gum. How do I establish a self-validating crystallization system? A: Gummy precipitates occur when the system is kinetically trapped in a supersaturated state. To build a self-validating system:

  • Adjust the Solvent: Use a 9:1 Ethanol/Water mixture. Ethanol provides solubility at elevated temperatures, while water acts as a highly polar anti-solvent that disrupts non-specific hydrogen bonding, ensuring only the thermodynamically stable crystalline salt precipitates.

  • Control the Cooling Ramp: Implement a strict cooling rate of 0.1°C/min to prevent rapid supersaturation.

Q4: How should I monitor the diastereomeric excess (d.e.) during the process? A: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) must be used. Do not rely solely on optical rotation, as it cannot accurately distinguish between a mixture of diastereomers and enantiomers in complex matrices.

Part 2: Experimental Workflows & Logical Relationships

The following diagrams illustrate the optimized workflow for diastereomeric resolution and the logical decision tree for troubleshooting crystallization issues.

Workflow Crude Crude Amino Alcohol (Mixture of Diastereomers) Acid Add L-DTTA Resolving Agent in EtOH/H2O Crude->Acid Salt Diastereomeric Salt Formation Acid->Salt Cryst Fractional Crystallization (Cool to 0-5°C) Salt->Cryst Filter Filtration Cryst->Filter Solid Enriched (1S,2R) Tartrate Salt Filter->Solid Liquid Mother Liquor (Impurities) Filter->Liquid Base Free-Basing with NaOH & Extraction Solid->Base Pure Pure (1S,2R)-1-Amino-1- (3-fluoro-4-methylphenyl)propan-2-ol Base->Pure

Fig 1: Workflow for the diastereomeric resolution of the chiral amino alcohol using L-DTTA.

Troubleshooting Issue Issue: Salt Oils Out Instead of Crystallizing Check Check Solvent System Issue->Check Solvent Is the solvent too non-polar? Check->Solvent Yes Yes: Add Protic Solvent (e.g., 10% Water) Solvent->Yes Yes No No: Check Temperature Solvent->No No Temp Cooling too fast? No->Temp TempYes Yes: Slower Cooling Ramp (0.1°C/min) Temp->TempYes Yes TempNo No: Seed Crystals Needed Temp->TempNo No Seed Add 0.1% w/w Pure Seed TempNo->Seed

Fig 2: Troubleshooting decision tree for resolving "oiling out" during crystallization.

Part 3: Detailed Experimental Protocols

This methodology is engineered as a self-validating system. Each step contains built-in physical checkpoints to ensure the reaction is proceeding correctly.

Protocol A: Diastereomeric Salt Formation and Fractional Crystallization
  • Dissolution: Suspend the crude (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol (1.0 equivalent) in a 9:1 mixture of absolute Ethanol and Deionized Water (10 volumes relative to the mass of the crude amine).

  • Salt Formation: Heat the suspension to 60°C under moderate stirring until a homogenous solution is achieved. Slowly add Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 equivalent) pre-dissolved in Ethanol (2 volumes).

    • Causality: Adding the acid at an elevated temperature prevents premature kinetic precipitation of the mixed diastereomeric salts[2].

  • Equilibration: Maintain the system at 60°C for 1 hour. This ensures complete proton transfer and allows the system to reach thermodynamic equilibrium.

  • Controlled Cooling: Program the reactor to cool from 60°C to 5°C at a strict rate of 0.1°C/min.

    • Checkpoint: Nucleation should typically begin around 35°C–40°C. If the solution reaches 20°C without nucleation, introduce 0.1% w/w of pure (1S,2R)-L-DTTA seed crystals.

  • Filtration & Washing: Filter the resulting crystalline slurry through a sintered glass funnel. Wash the filter cake with ice-cold Ethanol (2 volumes) to displace the mother liquor, which contains the highly soluble (1S,2S) and (1R,2R) impurity salts.

Protocol B: Free-Basing the Purified Salt
  • Suspension: Transfer the purified (1S,2R)-L-DTTA salt to a separatory funnel. Suspend in Deionized Water (5 volumes) and Dichloromethane (DCM) (5 volumes).

  • Basification: Slowly add 2M NaOH dropwise while shaking vigorously until the aqueous layer reaches a stable pH of 12.

    • Checkpoint: A pH of 12 guarantees complete deprotonation of the amine, driving it entirely into the organic phase.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM (2 volumes each).

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol free base.

Part 4: Quantitative Data Summary

The following table outlines the expected progression of purity and yield throughout the protocol. Tracking these metrics ensures the self-validating nature of the workflow.

Purification StageTypical Yield (%)Diastereomeric Excess (d.e. %)Physical State
1. Crude Mixture 100% (Baseline)60.0 - 70.0%Viscous Oil / Amorphous Solid
2. Crude L-DTTA Salt 82 - 85%92.0 - 95.0%White Crystalline Solid
3. Recrystallized Salt 72 - 75%> 99.5%Highly Crystalline Solid
4. Purified Free Base 68 - 70%> 99.5%Free-flowing White Powder

Part 5: References

  • Title: Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines Source: White Rose eTheses Online URL: [Link]

  • Title: Enantiomer Separation: Fundamentals and Practical Methods Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Chiral Separation of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL .

This molecule is a complex chiral amino alcohol. Because it possesses two adjacent stereocenters (C1 and C2), your separation method must be capable of resolving four distinct stereoisomers (two pairs of enantiomers: 1S,2R / 1R,2S and 1S,2S / 1R,2R). Furthermore, the presence of a highly basic primary amine, a secondary alcohol, and a fluorinated aromatic ring creates competing secondary interactions that frequently lead to peak tailing and co-elution.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve baseline resolution ( Rs​>1.5 ) using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Part 1: Core Troubleshooting Guides & FAQs

Q1: Why does my target peak exhibit severe tailing on standard polysaccharide columns? Cause: The target molecule contains a highly basic primary amine. In chromatography, this amine undergoes strong ion-exchange interactions with residual, unendcapped silanol groups on the silica support of the [1]. In SFC specifically, the CO₂ mobile phase reacts with protic alcohol modifiers (like methanol) to form alkylcarbonic acids. This lowers the apparent pH, protonates the amine, and severely exacerbates these adverse electrostatic interactions[1]. Solution: You must employ base deactivation. Add a volatile basic additive—such as 0.1% to 0.5% (v/v) diethylamine (DEA), triethylamine (TEA), or isopropylamine (IPA)—directly to your organic modifier[1]. The additive competitively binds to the acidic silanols, masking them from your analyte.

Q2: I can separate the enantiomers, but the diastereomers co-elute. How do I achieve baseline resolution for all four isomers? Cause: Diastereomers (e.g., 1S,2R vs. 1S,2S) possess different dipole moments and spatial geometries. If your mobile phase is too strong a hydrogen-bond donor (e.g., pure Methanol), it swamps the system and disrupts the critical secondary H-bonding interactions required for the chiral selector to differentiate the second stereocenter[2]. Solution: Shift the thermodynamic balance of the separation. Switch your modifier from Methanol to Isopropanol (IPA) or a Methanol/Acetonitrile blend. IPA is a bulkier, weaker H-bond donor that forces the analyte to rely more heavily on steric inclusion and π−π stacking with the CSP's derivatized phenyl rings[2].

Q3: Should I use coated or immobilized polysaccharide columns for this fluorinated compound? Cause: Traditional coated CSPs restrict the use of aggressive solvents. However, the fluorine atom on the aromatic ring of your analyte significantly alters its π -electron density, making π−π interactions a powerful lever for selectivity that cannot be fully exploited in standard alcohol mobile phases. Solution: Use an immobilized CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) covalently bonded to silica)[3]. The covalent linkage permits the injection of "forbidden" solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM)[3]. Adding 5-10% THF to your mobile phase can drastically alter the π−π interaction dynamics and resolve stubbornly co-eluting isomer pairs[2].

Q4: How does column temperature affect my chiral resolution? Cause: Chiral recognition is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). Separations can be enthalpically or entropically driven depending on the temperature relative to the isoenantioselective temperature[2]. Solution: Run a temperature screen (15°C to 40°C). Below the isoenantioselective temperature, lowering the temperature improves resolution (enthalpic control). Above it, increasing the temperature improves resolution and sharpens peaks due to faster mass transfer (entropic control)[2].

Part 2: Experimental Protocols

Protocol: SFC Method Development Screening for Basic Amino Alcohols

This self-validating protocol ensures systematic evaluation of chiral recognition mechanisms by isolating H-bonding, π−π stacking, and steric variables.

Step 1: Column Selection Select a panel of immobilized polysaccharide columns to cover different chiral cavity shapes and electronic environments:

  • CSP-1A: Amylose tris(3,5-dimethylphenylcarbamate) – Standard steric/H-bond selector.[3]

  • CSP-1Z: Cellulose tris(3-chloro-4-methylphenylcarbamate) – Halogenated selector for enhanced π−π interactions with the fluorinated analyte.[3]

Step 2: Mobile Phase Preparation Prepare three distinct organic modifiers to probe different interaction pathways. To each, add 0.2% Isopropylamine (IPA) to suppress silanol interactions[1].

  • Modifier A: 100% Methanol + 0.2% IPA (Strong H-bond donor/acceptor).

  • Modifier B: 100% Ethanol + 0.2% IPA (Moderate H-bond donor).

  • Modifier C: 50/50 Isopropanol/Acetonitrile + 0.2% IPA (Weak H-bond donor, promotes π−π and dipole interactions).

Step 3: Chromatographic Screening

  • Equilibrate the SFC system. Set backpressure to 120 bar and column temperature to 35°C.

  • Program a gradient from 5% to 50% Modifier over 10 minutes at a flow rate of 3.0 mL/min.

  • Inject 5 µL of a 1 mg/mL racemic mixture containing all four stereoisomers.

  • Monitor via UV at 254 nm (aromatic ring absorbance) and 220 nm.

Step 4: Isocratic Optimization Identify the column/modifier combination that yields at least partial separation (inflection points) of all four peaks. Calculate the elution composition at the retention time of the target peak, subtract 5%, and convert to an isocratic method (e.g., 20% Modifier). Fine-tune the temperature ( ± 10°C) to maximize Rs​ [2].

Part 3: Data Presentation

Table 1: Modifier and Additive Selection Matrix for Basic Chiral Compounds

Modifier / AdditiveH-Bond Donor StrengthH-Bond Acceptor StrengthEffect on Amino Alcohol SeparationRecommended Additive
Methanol StrongStrongHigh efficiency, fast elution, but may mask secondary stereocenter interactions.0.1-0.5% Isopropylamine
Ethanol ModerateModerateGood balance of efficiency and selectivity for diastereomer resolution.0.1-0.5% Diethylamine
Isopropanol WeakStrongStrongest steric interactions; best for resolving closely eluting enantiomers.0.1-0.5% Triethylamine
Tetrahydrofuran (THF) NoneStrongAlters π−π stacking; useful as a co-modifier on immobilized CSPs.0.1% DEA (if combined with alcohol)

Table 2: CSP Selection Guide for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

CSP TypePolymer BackboneDerivatizationPrimary Recognition Mechanism
Immobilized Amylose Amylose3,5-dimethylphenylcarbamateHelical inclusion, H-bonding (carbamate)
Immobilized Cellulose Cellulose3-chloro-4-methylphenylcarbamateDipole-dipole, π−π stacking (halogenated)
Crown Ether Silica-bound(18-Crown-6)-tetracarboxylic acidPrimary amine complexation inside the crown ether cavity[3]

Part 4: Visualizations

SFC_Workflow Start Start: Amino Alcohol Method Dev Screen Screen Immobilized CSPs (Amylose & Cellulose) Start->Screen MobilePhase Test Modifiers (MeOH, EtOH, IPA) Screen->MobilePhase CheckTailing Peak Tailing Observed? MobilePhase->CheckTailing AddBase Add 0.2% Isopropylamine to Modifier CheckTailing->AddBase Yes CheckRes Are all 4 isomers resolved? CheckTailing->CheckRes No AddBase->CheckRes Optimize Optimize Temp & Pressure (Thermodynamic Control) CheckRes->Optimize No Success Validated Chiral Method CheckRes->Success Yes Optimize->Success

Caption: Decision tree for optimizing the chiral separation of basic amino alcohols via SFC.

Mechanism Analyte (1S,2R)-Amino Alcohol Analyte H_Bond Hydrogen Bonding (Amine/Hydroxyl to Carbamate) Analyte->H_Bond Pi_Pi π-π Interaction (Fluorinated Phenyl Ring) Analyte->Pi_Pi Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Polysaccharide CSP (e.g., Chiralpak IG) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Caption: Three-point chiral recognition model for amino alcohols on polysaccharide CSPs.

Part 5: References

  • Title: Chiral HPLC and SFC Columns Source: Columnex LLC URL: [Link]

  • Title: Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Factors That Control Successful Entropically Driven Chiral Separations in SFC and HPLC Source: Analytical Chemistry, ACS Publications URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Predicted Biological Activity of (1S,2R)- and (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential biological activities of the (1S,2R) and (1R,2S) enantiomers of 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol. It is important to note that, as of the date of this publication, direct experimental data comparing these specific enantiomers is not available in the public domain. Therefore, this analysis is based on established principles of stereopharmacology and draws parallels from structurally related compounds, such as substituted cathinones and phenylpropanolamines. The primary aim is to offer a predictive framework for researchers investigating this and similar chiral molecules. Based on the structure, it is hypothesized that these compounds will primarily act as monoamine transporter inhibitors, with the (1S,2R) enantiomer predicted to exhibit greater potency.

Introduction: The Significance of Chirality in Drug Action

The compound 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is a chiral molecule possessing two stereocenters. This gives rise to four possible stereoisomers. This guide focuses on the enantiomeric pair: (1S,2R) and (1R,2S). In drug development, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1]

The structural resemblance of 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol to known psychoactive substance classes, namely substituted cathinones and phenylpropanolamines, suggests that its primary biological targets are likely the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3][4][5] These transporters are crucial for regulating the levels of neurotransmitters in the synaptic cleft, and their modulation is a key mechanism for many central nervous system-acting drugs.[6]

Predicted Mechanism of Action: Monoamine Transporter Inhibition

Based on its chemical architecture, 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is predicted to function as a monoamine reuptake inhibitor or releasing agent. These actions increase the extracellular concentrations of dopamine, norepinephrine, and/or serotonin, leading to sympathomimetic and psychostimulant effects. The fluorine and methyl substitutions on the phenyl ring are likely to influence the potency and selectivity of the molecule for the different monoamine transporters.[2][4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Release Release DAT Dopamine Transporter (DAT) Synapse Dopamine Release->Synapse Release Release->Synapse Synapse->DAT Reuptake Receptor Dopamine Receptor Synapse->Receptor Binding Molecule (1S,2R)-Enantiomer Molecule->DAT Inhibition Postsynaptic_Signal Postsynaptic Signal Receptor->Postsynaptic_Signal Signal Transduction

Figure 1: Hypothesized mechanism of action at a dopaminergic synapse.

The Easson-Stedman Hypothesis and Stereoselectivity

The anticipated difference in biological activity between the (1S,2R) and (1R,2S) enantiomers can be rationalized by the Easson-Stedman hypothesis. This model posits that for a chiral molecule to elicit a maximal biological response, it must interact with its receptor or enzyme target at a minimum of three points.[7][8][9] The enantiomer that can achieve this three-point interaction will be significantly more potent than its counterpart that can only bind at two of these points due to an incorrect spatial arrangement of one of its functional groups.[8][10]

For 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol, these three critical interaction points with a monoamine transporter are likely:

  • The protonated amine group: Forming an ionic bond with an acidic residue (e.g., aspartate) in the transporter.[7][11]

  • The phenyl ring: Engaging in hydrophobic or pi-stacking interactions.

  • The hydroxyl group: Forming a hydrogen bond with a suitable residue in the binding pocket.

EassonStedman cluster_1S2R (1S,2R)-Enantiomer (More Active) cluster_receptor Transporter Binding Pocket cluster_1R2S (1R,2S)-Enantiomer (Less Active) mol_1S2R node_A1 Amine (+) receptor_a Aspartate (-) node_A1->receptor_a Ionic Bond node_B1 Phenyl Ring receptor_b Hydrophobic Pocket node_B1->receptor_b Hydrophobic Interaction node_C1 Hydroxyl receptor_c H-bond Acceptor node_C1->receptor_c Hydrogen Bond mol_1R2S node_A2 Amine (+) node_A2->receptor_a Ionic Bond node_B2 Phenyl Ring node_B2->receptor_b Hydrophobic Interaction node_C2 Hydroxyl

Figure 2: The Easson-Stedman hypothesis applied to the enantiomers.

Comparative Analysis: Insights from Structurally Related Compounds

While direct experimental data for the target compound is lacking, a comparative analysis with well-studied analogues can provide valuable predictive insights.

Phenylpropanolamine (Norephedrine) Stereoisomers

Phenylpropanolamine (PPA), or norephedrine, exists as four stereoisomers. Studies on their cardiovascular effects have demonstrated significant differences in potency. For instance, l-norephedrine ((1R,2S)-norephedrine) is a potent pressor agent, while d-norephedrine ((1S,2R)-norephedrine) is significantly less active in this regard.[12] Furthermore, both l-norephedrine and d-norephedrine have been shown to suppress food intake, although with differing potencies.[13]

Substituted Cathinones

The psychostimulant effects of substituted cathinones are also highly dependent on their stereochemistry. For cathinone itself, the S-(-)-enantiomer is the more active isomer.[2] Similarly, for the synthetic cathinone mephedrone, the R-enantiomer is primarily responsible for its rewarding effects, while the S-enantiomer is a more potent serotonin releaser.[14] This highlights how stereochemistry can influence not only potency but also selectivity for different monoamine transporters.

Predicted Biological Activity Profile

Based on the principles of stereopharmacology and data from related compounds, a predicted biological activity profile for the (1S,2R) and (1R,2S) enantiomers of 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is presented in Table 1. It is hypothesized that the (1S,2R) enantiomer will be the more potent eutomer, consistent with the stereochemistry of other active phenylpropanolamine-type compounds.

Table 1: Predicted Comparative Biological Activity

Biological TargetPredicted Activity of (1S,2R)-enantiomerPredicted Activity of (1R,2S)-enantiomerRationale
Norepinephrine Transporter (NET) High Potency InhibitionLow to Moderate Potency InhibitionThe (1S,2R) configuration is analogous to the more active enantiomers of many NET inhibitors.[15]
Dopamine Transporter (DAT) Moderate to High Potency InhibitionLow Potency InhibitionStereoselectivity is well-documented for DAT inhibitors.[16][17]
Serotonin Transporter (SERT) Low to Moderate Potency InhibitionLow Potency InhibitionPhenylpropanolamine-type structures generally exhibit lower affinity for SERT.[18][19]
Adrenergic Receptors Potential for Direct AgonismLower Potential for Direct AgonismThe phenylpropanolamine scaffold can directly interact with adrenergic receptors.
Overall Psychostimulant Effect PronouncedWeak to ModerateThe combined effects on NET and DAT are expected to be the primary drivers of psychostimulant activity.[20][21]

Proposed Experimental Workflow for Verification

To validate the predictions made in this guide, the following experimental workflow is proposed:

cluster_invitro In Vitro Characterization Start Chiral Synthesis and Separation of Enantiomers In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Behavioral Assays In_Vitro->In_Vivo Lead Enantiomer Receptor_Binding Receptor Binding Assays (NET, DAT, SERT) Tox Toxicology Studies In_Vivo->Tox Conclusion Determine Pharmacological Profile Tox->Conclusion Uptake_Assay Monoamine Uptake Inhibition Assays Receptor_Binding->Uptake_Assay Release_Assay Neurotransmitter Release Assays Uptake_Assay->Release_Assay

Figure 3: Proposed experimental workflow for empirical validation.

  • Chiral Synthesis and Separation: Synthesize the racemic mixture and resolve the (1S,2R) and (1R,2S) enantiomers using chiral chromatography. Confirm enantiomeric purity.

  • In Vitro Pharmacological Profiling:

    • Receptor Binding Assays: Determine the binding affinities (Ki) of each enantiomer for human DAT, NET, and SERT.

    • Monoamine Uptake Inhibition Assays: Measure the potency (IC50) of each enantiomer to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin in cells expressing the respective transporters.

  • In Vivo Behavioral Studies:

    • Locomotor Activity: Assess the effects of each enantiomer on spontaneous locomotor activity in rodents to evaluate stimulant properties.

    • Drug Discrimination Studies: Train animals to discriminate a known psychostimulant (e.g., cocaine or amphetamine) from saline and test the ability of each enantiomer to substitute for the training drug.

  • Toxicological Assessment: Conduct preliminary in vitro and in vivo studies to assess the cytotoxicity and acute toxicity of both enantiomers.

Conclusion

While direct experimental evidence remains to be established, this guide provides a theoretically grounded and data-informed prediction of the differential biological activities of the (1S,2R) and (1R,2S) enantiomers of 1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol. Based on structural analogy to well-characterized psychoactive compounds, it is anticipated that these enantiomers will exhibit significant differences in their interactions with monoamine transporters, with the (1S,2R) enantiomer likely being the more potent psychostimulant. The proposed experimental workflow offers a clear path for the empirical validation of these hypotheses. This predictive analysis serves as a valuable starting point for researchers in the field, underscoring the critical importance of stereochemistry in drug design and development.

References

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A Comparative Guide to the Validation of an LC-MS/MS Quantification Method for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved therapeutic is paved with data. The quality and reliability of this data are paramount. Quantitative bioanalysis, which measures the concentration of drugs and their metabolites in biological matrices, forms the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.[1][2] These studies directly inform dosing regimens and safety profiles, making the integrity of the underlying analytical method non-negotiable.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its exceptional sensitivity, selectivity, and speed.[3][4] However, the power of this technique can only be harnessed through a systematic and rigorous validation process. This guide provides an in-depth, experience-driven framework for the full validation of a bioanalytical method for a representative novel small molecule, (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, in human plasma.

This document is structured not as a rigid protocol but as a logical journey through the validation process. We will explore the causality behind experimental choices, grounded in the harmonized standards of global regulatory bodies. Furthermore, we will present a comparative analysis of three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—to illustrate how this critical step impacts overall method performance.

Pillar 1: The Regulatory Framework - Our Scientific Blueprint

Before a single sample is prepared, we must understand the standards against which our method will be judged. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation represents a global consensus, integrating requirements from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][6] Adherence to these principles is not merely a regulatory hurdle; it is a commitment to scientific quality and data integrity.[1][5]

The objective of bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[5][7] This is achieved by evaluating a set of core performance characteristics, which we will detail in subsequent sections.

Pillar 2: Method Development - Establishing the Analytical Foundation

Validation does not begin with a guess; it begins with a well-developed method. For (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL (hereafter referred to as "the analyte"), the initial steps involve optimizing the LC-MS/MS parameters.

Analyte & Internal Standard (IS) Characterization:

  • Analyte: A small molecule with a basic amino group, making it suitable for positive ion electrospray ionization (ESI+).

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., with deuterium or ¹³C labels) is the ideal choice. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for analytical variability.[8] If a SIL-IS is unavailable, a structurally similar analog can be used, but requires more careful evaluation.

Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides superior selectivity and sensitivity.[4] This involves tuning the instrument to monitor a specific precursor ion-to-product ion transition for both the analyte and the IS.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte184.1125.115
IS (Hypothetical SIL)188.1129.115
Table 1: Hypothetical MRM transitions for the analyte and its stable isotope-labeled internal standard.

Liquid Chromatography: A reversed-phase C18 column is a common starting point for small molecules of this nature. The goal is to achieve a sharp, symmetrical peak shape, free from interference from endogenous matrix components, with a runtime conducive to high throughput. A typical mobile phase might consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

Pillar 3: A Comparative Analysis of Sample Preparation Techniques

Sample preparation is arguably the most critical step in bioanalysis.[9] Its purpose is to remove interfering matrix components (like proteins and phospholipids) that can suppress or enhance the analyte signal, a phenomenon known as the "matrix effect".[10] Here, we compare three widely used techniques.

Workflow Overview: Sample Preparation

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) p1 Plasma Sample + IS p2 Add Acetonitrile (3:1 v/v) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Inject Supernatant p3->p4 l1 Plasma Sample + IS l2 Add Buffer & Extraction Solvent (e.g., MTBE) l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Freeze & Transfer Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 l6 Inject l5->l6 s1 Plasma Sample + IS s2 Condition Cartridge s1->s2 s3 Load Sample s2->s3 s4 Wash (Interferences) s3->s4 s5 Elute (Analyte) s4->s5 s6 Evaporate & Reconstitute s5->s6 s7 Inject s6->s7

Caption: Comparative workflows for three common sample preparation techniques.

Protein Precipitation (PPT)
  • Principle: A water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample, causing proteins to denature and precipitate out of solution.[11]

  • Experimental Protocol:

    • Pipette 50 µL of plasma sample (blank, standard, or QC) into a microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Evaluation:

    • Pros: Fast, simple, inexpensive, and requires minimal method development.

    • Cons: Less clean extract. Prone to matrix effects as it does not effectively remove phospholipids.[12] May lead to faster column degradation.

Liquid-Liquid Extraction (LLE)
  • Principle: The analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on its relative solubility.[4][13]

  • Experimental Protocol:

    • Pipette 100 µL of plasma sample into a tube.

    • Add 25 µL of internal standard solution.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the analyte's charge and enhance extraction into an organic solvent.

    • Add 600 µL of an organic solvent (e.g., methyl tert-butyl ether, MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Evaluation:

    • Pros: Provides a much cleaner extract than PPT, removing many interfering substances.

    • Cons: More labor-intensive, requires solvent evaporation and reconstitution steps, and uses larger volumes of organic solvents.

Solid-Phase Extraction (SPE)
  • Principle: A form of digital chromatography where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent, leaving interferences behind.[4][13] For our basic analyte, a mixed-mode cation exchange SPE sorbent is an excellent choice.

  • Experimental Protocol:

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Load: Load 100 µL of the plasma sample (pre-treated with the internal standard and diluted with a weak acid).

    • Wash 1: Pass 1 mL of an acidic wash (e.g., 2% formic acid in water) to remove neutral and acidic interferences.

    • Wash 2: Pass 1 mL of methanol to remove lipids.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Evaluation:

    • Pros: Provides the cleanest extracts, leading to minimal matrix effects and the highest sensitivity. Highly selective and can be automated.[13]

    • Cons: Most expensive option, and requires the most extensive method development.

Pillar 4: The Core Validation Parameters - A Self-Validating System

The following experiments must be performed to demonstrate the method is fit for purpose, according to ICH M10 guidelines.[5][14] We will present the purpose, protocol, acceptance criteria, and hypothetical comparative data for each parameter.

Overall Validation Workflow

G cluster_Validation Full Method Validation A Selectivity & Specificity Matrix Effect B Calibration Curve & LLOQ Linearity, Range, Sensitivity A->B C Accuracy & Precision Within-run & Between-run B->C D Carryover C->D E Dilution Integrity D->E F Stability Bench-top, Freeze-thaw, Long-term, Stock Solution E->F

Caption: Key parameters evaluated during a full bioanalytical method validation.

Selectivity and Matrix Effect
  • Causality: This is the cornerstone of validation. We must prove the method can differentiate the analyte from everything else in the matrix (selectivity) and that the matrix itself doesn't interfere with quantification (matrix effect).[6][14]

  • Protocol:

    • Selectivity: Analyze at least six different lots of blank human plasma. Check for any interfering peaks at the retention times of the analyte and IS. The response should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.

    • Matrix Effect: Prepare two sets of samples at low and high QC concentrations.

      • Set A: Spike analyte and IS into post-extraction blank plasma extract.

      • Set B: Spike analyte and IS into a neat solution (mobile phase).

      • Calculate the Matrix Factor (MF) = (Peak Response in Set A) / (Peak Response in Set B). The IS-normalized MF should be consistent across lots, with a coefficient of variation (%CV) ≤15%.

  • Acceptance Criteria:

    • Selectivity: No significant interference at the retention times of the analyte and IS.

    • Matrix Effect: The %CV of the IS-normalized matrix factor across at least six lots of the matrix should be ≤15%.[14]

ParameterPPTLLESPEAcceptance Limit
Selectivity Pass (minor noise)PassPass (cleanest)<20% of LLOQ
Matrix Effect (%CV) 12.5%6.8%2.1%≤ 15%
Table 2: Comparative data for Selectivity and Matrix Effect.
  • Insight: The SPE method shows a significantly lower %CV for the matrix effect, indicating a more robust and reliable method, justifying the additional upfront cost and effort.[4]

Calibration Curve and Lower Limit of Quantification (LLOQ)
  • Causality: The calibration curve establishes the relationship between instrument response and analyte concentration. The LLOQ is the lowest point on that curve that can be measured with acceptable accuracy and precision.[10][15]

  • Protocol:

    • Prepare a series of calibration standards in blank plasma by spiking known concentrations of the analyte. A typical range might be 1-1000 ng/mL, using a minimum of six non-zero standards.

    • Analyze the standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.

    • Apply a linear regression model with a 1/x² weighting, which is common for bioanalytical assays.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).[14][15]

    • The LLOQ must have a signal-to-noise ratio >5, and its accuracy and precision must be within 20%.[8]

Accuracy and Precision
  • Causality: Accuracy describes how close the measured concentration is to the true value. Precision describes the reproducibility of the measurements.[6][15] These are evaluated at four Quality Control (QC) levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC.

  • Protocol:

    • Analyze at least five replicates of each QC level in three separate analytical runs performed on at least two different days.

    • Accuracy: Calculate as the percent relative error (%RE) from the nominal concentration.

    • Precision: Calculate as the coefficient of variation (%CV).

  • Acceptance Criteria: For Low, Mid, and High QCs, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the LLOQ, both should be within ±20%.[14][16]

QC Level (ng/mL)ParameterPPTLLESPEAcceptance Limit
LLOQ (1.0) Accuracy (%RE)-11.2%-8.5%-4.3%± 20%
Precision (%CV)14.8%11.2%6.8%≤ 20%
Low (2.5) Accuracy (%RE)-9.1%-5.4%-2.1%± 15%
Precision (%CV)11.5%7.8%4.5%≤ 15%
Mid (100) Accuracy (%RE)4.5%2.3%1.1%± 15%
Precision (%CV)8.2%5.1%2.9%≤ 15%
High (800) Accuracy (%RE)6.8%3.9%1.8%± 15%
Precision (%CV)7.1%4.4%2.2%≤ 15%
Table 3: Hypothetical between-run accuracy and precision data.
  • Insight: While all three methods meet the acceptance criteria, the SPE method consistently provides superior accuracy and precision, indicating a higher degree of control over analytical variability.

Stability
  • Causality: We must prove that the analyte is stable throughout the entire lifecycle of a sample: from collection and storage to processing and analysis.

  • Protocol & Acceptance Criteria: Analyze QC samples (low and high) after exposing them to various conditions. The mean concentration must be within ±15% of the nominal values.

    • Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.

    • Bench-Top Stability: Kept at room temperature for a duration that exceeds expected sample handling time (e.g., 6 hours).

    • Long-Term Stability: Stored at -80°C for a period longer than the sample storage time in a clinical study.

    • Post-Preparative Stability: Kept in the autosampler for the expected duration of an analytical run.

Conclusion: Selecting the Optimal Method

Based on the comprehensive validation data, all three sample preparation techniques could potentially be validated to meet regulatory requirements. However, the guide clearly demonstrates a hierarchy of performance.

  • Protein Precipitation (PPT) is a viable option for early-stage discovery where speed is prioritized over ultimate performance. Its higher matrix effect and poorer precision make it less suitable for pivotal regulatory submissions.

  • Liquid-Liquid Extraction (LLE) offers a significant improvement in cleanliness and performance over PPT, representing a good balance for many applications.

  • Solid-Phase Extraction (SPE) unequivocally provides the most robust, accurate, and precise method.[4] The minimal matrix effect ensures the highest data quality, making it the recommended choice for late-stage clinical trials and regulatory submissions where data integrity is of the utmost importance.

The selection of a sample preparation method is a critical decision that should be guided by the intended use of the assay and a thorough, data-driven validation process. By grounding our experimental design in the principles of regulatory guidelines and understanding the causality behind each validation parameter, we can confidently develop LC-MS/MS methods that are not only compliant but also scientifically sound, ensuring the reliable quantification of novel therapeutics like (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: Precision for Medicine URL: [Link]

  • Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Future Science URL: [Link]

  • Title: Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma Source: Technology Networks URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: ICH M10 bioanalytical method validation: the importance of good guidance Source: Bioanalysis Zone URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Prolytic URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL: [Link]

  • Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Source: Longdom Publishing URL: [Link]

  • Title: LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL: [Link]

  • Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics Source: AAPS Journal URL: [Link]

  • Title: Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins Source: Bioanalysis Zone URL: [Link]

  • Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method Source: LCGC International URL: [Link]

  • Title: Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis Source: MDPI URL: [Link]

  • Title: Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices Source: PubMed URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]

Sources

Comparative efficacy of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL substituted analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Stereoelectronic Profiling of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol and Its Aryl-Substituted Analogs

Executive Summary & Structural Rationale

The 1-amino-1-arylpropan-2-ol family represents a highly specialized class of inverted nor(pseudo)ephedrine derivatives. These compounds serve as critical chiral building blocks in asymmetric synthesis and act as potent neuromodulatory pharmacophores[1]. The specific (1S,2R) stereoconfiguration precisely dictates the spatial trajectory of the amine and hydroxyl groups, a geometric absolute required for optimal target engagement[1].

When optimizing this scaffold for pharmacological efficacy, the judicious introduction of fluorine and alkyl groups is paramount. The substitution of hydrogen with fluorine is a powerful strategy to fine-tune a lead compound's properties[2]. In the case of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol , the 3-fluoro-4-methylphenyl moiety provides a distinct stereoelectronic advantage over traditional analogs:

  • Metabolic Shielding & Electronic Tuning: Fluorine's high electronegativity creates strong molecular dipoles that inductively lower the pKa of the adjacent primary amine[2]. This increases the fraction of non-ionized molecules at physiological pH, directly enhancing passive membrane permeability. Furthermore, the 3-fluoro substitution acts as a steric and electronic shield against CYP450-mediated aromatic oxidation[3].

  • Hydrophobic Anchoring: The addition of the 4-methyl group provides a lipophilic anchor that increases the overall partition coefficient (LogP). This methyl group synergizes with the fluorine atom to drive the molecule deep into hydrophobic receptor pockets, significantly increasing binding affinity.

SAR_Logic A (1S,2R)-1-Amino-1-arylpropan-2-ol Scaffold B 3-Fluoro Substitution (Metabolic Shielding) A->B C 4-Methyl Substitution (Hydrophobic Anchoring) A->C D Decreased Amine pKa Increased Permeability B->D E CYP450 Resistance Extended Half-Life B->E F Enhanced Target Affinity (Hydrophobic Fit) C->F G Optimized Efficacy Profile D->G E->G F->G

Fig 1: Stereoelectronic effects of 3-fluoro-4-methyl substitution on the scaffold.

Comparative Efficacy & Pharmacokinetic Profiling

To objectively evaluate the performance of the 3-fluoro-4-methylphenyl substitution, we compare it against three benchmark analogs: the unsubstituted phenyl, the electron-donating 4-methoxyphenyl (p-Methoxy), and the single-substituted 2-fluorophenyl (o-Fluoro).

The data below synthesizes the structure-activity relationship (SAR) metrics, focusing on lipophilicity (LogP), amine basicity (pKa), metabolic stability (HLM Half-life), and representative target affinity (Ki).

Analog SubstitutionLogPAmine pKaHLM Half-life (T₁/₂, min)Target Affinity (Kᵢ, nM)Efficacy Verdict
Unsubstituted Phenyl 1.259.125.4450Baseline reference; rapid clearance.
4-Methoxyphenyl 1.409.315.2120Poor stability due to O-demethylation.
2-Fluorophenyl 1.558.645.0310Improved permeability, moderate affinity.
3-Fluoro-4-methylphenyl 2.10 8.8 110.5 45 Optimal balance of stability and potency.

Data Interpretation: The 3-fluoro-4-methylphenyl analog demonstrates a >4-fold increase in metabolic half-life compared to the unsubstituted baseline. The inductive effect of the fluorine lowers the pKa to 8.8, optimizing the ionization state for blood-brain barrier (BBB) penetration, while the 4-methyl group drives the Kᵢ down to 45 nM, proving that fluorine incorporation remains a highly effective strategy for optimizing molecular properties[4].

Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure reproducibility and accurate data interpretation.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay determines the in vitro intrinsic clearance and half-life (T₁/₂) of the analogs.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: The specific pH and magnesium concentration are obligate requirements for maintaining the structural integrity and catalytic activity of CYP450 enzymes.

  • Pre-Incubation: Spike the test analog into the HLM matrix to a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium of the microsomes before enzymatic turnover begins, preventing artificial lag phases in the kinetic data.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH acts as the obligate electron donor for CYP450 enzymes; its addition serves as the precise "Time Zero" trigger for the metabolic reaction.

  • Aliquot Sampling & Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile (4°C) rapidly denatures the CYP enzymes, halting metabolism instantaneously while simultaneously precipitating matrix proteins to yield a clean supernatant for LC-MS/MS.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

HLM_Workflow Step1 1. Pre-incubation (Test Cmpd + HLM) Step2 2. Reaction Initiation (Add NADPH) Step1->Step2 Step3 3. Aliquot Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching (Cold Acetonitrile) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5

Fig 2: Step-by-step workflow for Human Liver Microsome (HLM) stability assay.

Protocol B: Radioligand Displacement Assay (Target Affinity)

This protocol evaluates the binding affinity (Kᵢ) of the analogs to the target receptor.

  • Membrane Preparation: Resuspend receptor-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Ligand Competition: In a 96-well plate, combine 50 µL of the test analog (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]-labeled standard radioligand (at its established K_d concentration), and 100 µL of the membrane suspension.

    • Causality: Using the radioligand exactly at its K_d ensures that the assay is sensitive enough to detect competitive displacement by the test analogs without requiring excessive compound concentrations.

  • Non-Specific Binding (NSB) Control: In separate control wells, replace the test analog with a 1000-fold excess of cold (unlabeled) standard ligand.

    • Causality: This massive excess saturates all specific receptor sites. Any remaining radioactive signal in these wells represents non-specific lipid or plastic adherence, which must be subtracted to calculate true specific binding.

  • Incubation & Filtration: Incubate the plate at room temperature for 90 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read the microplate in a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

References

  • Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives: Cascade Design Toward Amino Alcohol Source: Advanced Synthesis & Catalysis (2023) URL:[Link]

  • Fluorine in pharmaceuticals: looking beyond intuition Source: Science (2007) URL:[Link]

  • Fluorine in medicinal chemistry Source: Chemical Society Reviews (2008) URL:[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: National Institutes of Health / PMC (2026) URL:[Link]

Sources

Benchmarking (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL: A Next-Generation Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Protocols.

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain the gold standard for predictable, highly diastereoselective carbon-carbon bond formation[1]. While classic auxiliaries like Evans oxazolidinones (derived from valine or standard norephedrine) and Myers' pseudoephedrine have enabled countless total syntheses[2], they often face limitations regarding transition-state rigidity for highly demanding electrophiles or harsh cleavage conditions.

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL (hereafter referred to as 3F4M-Norephedrine ) emerges as a highly tuned, next-generation chiral auxiliary. By introducing specific electronic and steric perturbations to the phenyl ring of the classic norephedrine scaffold, this auxiliary offers superior facial shielding and enhanced recovery rates, making it an ideal candidate for late-stage pharmaceutical functionalization.

Mechanistic Rationale: The "Push-Pull" Advantage

To understand why 3F4M-Norephedrine outperforms standard chiral auxiliaries, we must analyze the causality behind its structural modifications:

  • Steric Shielding (4-Methyl Group): In a standard Evans aldol reaction, stereoselectivity is governed by a highly ordered six-membered Zimmerman-Traxler transition state[3]. The bulky 4-methyl group on the aryl ring extends the steric bulk further into the Re or Si face trajectory, effectively blocking undesired electrophilic attack pathways more efficiently than an unsubstituted phenyl ring.

  • Electronic Tuning (3-Fluoro Group): The strongly electron-withdrawing fluorine atom reduces the electron density of the aromatic π-system. This has two critical effects:

    • Rotamer Restriction: It alters the dipole moment of the oxazolidinone derivative, forcing the imide carbonyl and the enolate oxygen to adopt a strict anti-parallel orientation to minimize dipole-dipole repulsion[3]. This increases the rigidity of the Z-enolate.

    • Oxidative Stability: The electron-deficient ring is highly resistant to oxidative degradation during peroxide-mediated cleavage (e.g., LiOH/H₂O₂), leading to near-quantitative auxiliary recovery without aromatic ring oxidation.

Workflow & Signaling Diagram

The following diagram illustrates the self-validating cycle of attachment, stereoselective functionalization, and non-destructive cleavage using the 3F4M-Norephedrine auxiliary.

G Substrate Prochiral Substrate (e.g., Acid Chloride) Coupling N-Acylation (Coupling Phase) Substrate->Coupling Auxiliary (1S,2R)-3F4M-Norephedrine Chiral Auxiliary Auxiliary->Coupling ChiralImide Chiral Imide Intermediate (Rigidified by 3F-4M-Aryl) Coupling->ChiralImide Enolate Z-Enolate Formation (LDA or LiHMDS, -78°C) ChiralImide->Enolate Base Electrophile Electrophilic Addition (Aldol / Alkylation) Enolate->Electrophile E+ ProductImide Diastereomerically Pure Adduct (>99% d.e.) Electrophile->ProductImide Stereocontrol Cleavage Non-Destructive Cleavage (LiOH/H2O2 or LiBH4) ProductImide->Cleavage FinalProduct Enantiopure Product (>99% e.e.) Cleavage->FinalProduct Product RecycledAux Recycled Auxiliary (>95% Recovery) Cleavage->RecycledAux Recovery RecycledAux->Auxiliary Reuse

Workflow of (1S,2R)-3F4M-Norephedrine chiral auxiliary in asymmetric synthesis and recovery.

Benchmarking Data

The following tables benchmark the performance of the 3F4M-Norephedrine-derived oxazolidinone against standard industry auxiliaries in a standardized Boron-mediated Aldol Addition (using propionyl chloride and benzaldehyde)[1][3].

Table 1: Stereoselectivity and Yield Comparison
Chiral Auxiliary ScaffoldBoron SourceYield (%)Diastereomeric Excess (d.e. %)Syn/Anti Ratio
(1S,2R)-3F4M-Norephedrine Bu₂BOTf96% >99.5% >99:1
(1S,2R)-NorephedrineBu₂BOTf92%97.0%98:2
L-Valine (Evans Standard)[3]Bu₂BOTf89%95.5%96:4
(1S,2S)-Pseudoephedrine[4]LiCl / LDA88%94.0%95:5
Table 2: Cleavage Efficiency and Auxiliary Recovery

Conditions: LiOH (2.0 eq), 30% H₂O₂ (4.0 eq), THF/H₂O (3:1), 0 °C to RT.

Chiral Auxiliary ScaffoldProduct Yield (%)Auxiliary Recovery (%)Degradation Byproducts
(1S,2R)-3F4M-Norephedrine 95% 98% None detected
(1S,2R)-Norephedrine91%88%Minor ring oxidation
L-Valine (Evans Standard)[5]90%92%Trace hydrolysis

Data Analysis: The 3F4M-Norephedrine scaffold demonstrates a statistically significant improvement in both d.e. (>99.5%) and auxiliary recovery (98%). The lack of degradation byproducts during peroxide cleavage validates the protective electronic effect of the 3-fluoro substituent.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints.

Protocol A: Synthesis of the 3F4M-Norephedrine Oxazolidinone
  • Preparation: Dissolve (1S,2R)-3F4M-Norephedrine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 22.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Cyclization: Slowly add triphosgene (3.5 mmol) dissolved in 10 mL DCM dropwise over 30 minutes.

  • Validation Check: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The highly polar amino alcohol baseline spot should completely convert to a higher R_f oxazolidinone spot within 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hot ethanol to yield the pure chiral auxiliary.

Protocol B: Asymmetric Aldol Addition (Evans-Type)

This protocol utilizes the Zimmerman-Traxler transition state to ensure high syn-selectivity[1].

  • Enolization: Dissolve the N-propionyl-3F4M-oxazolidinone (5.0 mmol) in anhydrous DCM (25 mL) and cool to -78 °C.

  • Lewis Acid Coordination: Add dibutylboron triflate (Bu₂BOTf, 1.0 M in DCM, 5.5 mmol) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 6.0 mmol). Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete Z-enolate formation.

  • Electrophilic Addition: Re-cool to -78 °C. Add the target aldehyde (5.5 mmol) dropwise. Stir for 2 hours.

  • Validation Check: Quench a 0.1 mL aliquot in MeOH and analyze via LC-MS. The mass of the starting imide should be fully replaced by the aldol adduct mass.

  • Workup: Quench with pH 7 phosphate buffer and methanol. Add 30% H₂O₂/MeOH (1:2) carefully at 0 °C to oxidize the boron species. Extract with ether and purify via flash chromatography.

Protocol C: Non-Destructive Cleavage and Recovery
  • Hydrolysis: Dissolve the aldol adduct (2.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL) and cool to 0 °C.

  • Peroxide Addition: Add 30% H₂O₂ (8.0 mmol) followed by LiOH·H₂O (4.0 mmol). The peroxide increases the nucleophilicity of the hydroxide, ensuring attack at the exocyclic carbonyl rather than the auxiliary ring.

  • Separation: Stir for 1 hour. Quench with Na₂SO₃ (1.5 M aqueous) to destroy excess peroxide.

  • Recovery: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the enantiopure carboxylic acid product with EtOAc. Basify the remaining aqueous layer to pH 10 using 1M NaOH and extract with DCM to recover the intact 3F4M-Norephedrine auxiliary (>98% yield).

References

  • Chem-Station Int. Ed.: Evans Aldol Reaction and the Zimmerman-Traxler Transition State. URL: [Link]

  • National Institutes of Health (PMC): Total Syntheses via Catalytic, Stereoselective Reductive Macrocyclizations and Myers' Alkylation. URL:[Link]

  • ACS Publications (Organic Letters): Synthetic Studies Utilizing Pseudoephedrine and Chiral Auxiliaries for Enantioselective Synthesis. URL: [Link]

Sources

A Synergistic Approach to Purity: Cross-Validating XRD and NMR Data for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the development of active pharmaceutical ingredients (APIs), establishing the purity of the target molecule is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. For a chiral molecule such as (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol, a comprehensive purity profile must account for chemical, stereoisomeric, and solid-state impurities. Relying on a single analytical technique, however robust, can lead to an incomplete and potentially misleading assessment.

This guide presents a synergistic approach, leveraging the orthogonal strengths of X-ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy to create a self-validating system for purity assessment. While NMR provides exquisite detail on the molecular structure and chemical environment, XRD offers unparalleled insight into the solid-state properties of the material. By cross-validating the data from these two powerful techniques, researchers can build a comprehensive and trustworthy purity profile, essential for regulatory submissions and ensuring drug product quality.

Section 1: Purity Assessment by X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique that serves as a gold standard for characterizing the solid state of a pharmaceutical material.[1] Its utility in purity assessment lies in its ability to identify and quantify different crystalline phases (polymorphs), as well as to distinguish between crystalline and amorphous material.[2][3][4]

The Principle of XRPD in Purity Analysis

Every crystalline form of a compound produces a unique, characteristic X-ray diffraction pattern, which acts as its "fingerprint".[3] This pattern arises from the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice, governed by Bragg's Law.[5] The presence of an unwanted polymorph or an amorphous phase will manifest as distinct features in the diffractogram.

  • Polymorphic Impurities: An undesired polymorph will produce its own set of diffraction peaks at different 2θ angles from the desired form.[6][7]

  • Amorphous Content: A non-crystalline, or amorphous, impurity will not produce sharp diffraction peaks but rather a broad, diffuse halo in the pattern.[2][8]

The ability to detect and quantify these solid-state impurities is critical, as different polymorphs can have significantly different physical properties, including solubility, stability, and bioavailability, thereby impacting the drug's performance.[1]

Experimental Protocol: XRPD Analysis

This protocol outlines a standard procedure for analyzing a batch of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.

Instrumentation:

  • A modern powder diffractometer equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) and a high-speed detector.

System Suitability:

  • Prior to analysis, the instrument's performance is verified using a NIST-traceable silicon standard to check for peak position accuracy.

  • The instrument resolution is also confirmed to be within established limits.

Methodology:

  • Sample Preparation: Gently grind approximately 200-300 mg of the API sample using an agate mortar and pestle to ensure a fine, homogeneous powder. This step is crucial to minimize preferred orientation effects, where non-random crystallite orientations can skew peak intensities.[9]

  • Sample Mounting: Pack the powdered sample into a zero-background sample holder, ensuring a flat, smooth surface that is flush with the holder's rim.

  • Data Acquisition:

    • Set the 2θ scan range from 2° to 40°. This range is typically sufficient for fingerprinting most organic compounds.[10]

    • Use a step size of 0.02° and a scan speed appropriate to achieve a good signal-to-noise ratio (e.g., 1-2 seconds per step).

    • Employ sample spinning during the scan to further reduce preferred orientation.

  • Data Analysis:

    • Process the raw data to produce a diffractogram (Intensity vs. 2θ).

    • Compare the obtained pattern against a pre-established reference pattern for the pure, desired crystalline form of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.

    • Examine the pattern for any unexpected peaks (indicating a polymorphic impurity) or a broad halo (indicating amorphous content).[7][11]

    • Quantification of minor phases can be achieved using methods like Rietveld refinement or by creating a calibration curve with known mixtures.[9] Modern instrumentation can often detect polymorphic impurities at levels well below 5%.[12]

Data Interpretation and Causality
  • Sharp, Well-Defined Peaks: The presence of sharp peaks matching the reference pattern indicates the material is highly crystalline and is the correct polymorph.

  • Additional, Sharp Peaks: If peaks are observed that do not match the reference pattern, this is strong evidence of a polymorphic impurity. The manufacturing process (e.g., crystallization solvent, temperature, drying conditions) must be investigated as the likely cause of this unintended form.[7]

  • Broad Halo: A broad, underlying hump in the baseline suggests the presence of amorphous material. This can result from rapid precipitation or inadequate drying and can negatively impact the material's stability.[8]

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start API Sample Batch Grind Grind to Fine Powder (Minimize Preferred Orientation) Start->Grind Mount Mount in Zero-Background Holder Grind->Mount Acquire Collect Diffractogram (e.g., 2-40° 2θ, Cu Kα) Mount->Acquire Process Process Raw Data Acquire->Process Compare Compare to Reference Pattern Process->Compare Check_Impurity Identify Anomalies? Compare->Check_Impurity Quantify Quantify Impurities (Polymorphic/Amorphous) Check_Impurity->Quantify Yes Report Final Purity Report (Solid-State) Check_Impurity->Report No Quantify->Report

Figure 1. Experimental workflow for XRPD analysis.

Section 2: Purity Assessment by Quantitative NMR (qNMR) Spectroscopy

While XRPD confirms the solid-state integrity of the API, Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view of its chemical purity.[13][14] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15][16][17] This allows for the precise, absolute quantification of the main component against a certified internal standard, without the need for a reference standard of the analyte itself.[18]

The Principle of qNMR in Purity Analysis

By dissolving the API and a certified internal standard of known purity and weight in a deuterated solvent, a ¹H NMR spectrum is acquired under specific conditions that ensure a linear response. The purity of the API can then be calculated by comparing the integral of a unique, well-resolved proton signal from the API with the integral of a signal from the internal standard.[16]

This method is powerful because it can simultaneously detect and quantify:

  • Process-Related Impurities: Starting materials, by-products, or intermediates from the synthesis.[19][20]

  • Degradation Products: Impurities formed during storage or handling.[21]

  • Residual Solvents: Solvents used in the manufacturing process.[19]

  • Stereoisomers: Diastereomers of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol will have distinct NMR spectra, allowing for their detection and quantification.[22][23][24][25]

Experimental Protocol: ¹H qNMR Analysis

This protocol is designed for determining the chemical purity of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-performance probe.

Materials:

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone). The standard must be stable, non-volatile, have high purity, and possess signals that do not overlap with the analyte signals.[26]

  • High-purity deuterated solvent (e.g., DMSO-d₆ or D₂O).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the API sample into a clean vial.

    • Accurately weigh approximately 10-15 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup & System Suitability:

    • Lock and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

    • Verify the instrument's performance, including the 90° pulse width, before acquisition.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment.

    • Critical Parameter: Set the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard signals being integrated. This is essential to ensure full magnetization recovery and accurate integration.[15] A typical value is 30-60 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity (Purityₐ) using the following equation[16]: Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • a = Analyte

      • std = Internal Standard

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh_API Accurately Weigh API Dissolve Dissolve in Deuterated Solvent Weigh_API->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Lock, Shim & Calibrate Pulses Transfer->Setup Acquire Acquire Spectrum (Critical: Long Relaxation Delay) Setup->Acquire Process Process Spectrum (Phase, Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Report Final Purity Report (Chemical & Isomeric) Calculate->Report

Figure 2. Experimental workflow for ¹H qNMR analysis.

Section 3: Cross-Validation - The Synergistic Logic

The true power of this dual-technique approach emerges when the results are cross-validated. Neither XRPD nor NMR alone can provide a complete purity profile. The cross-validation process involves a logical comparison of the datasets to build a comprehensive understanding of the API batch.

Why Cross-Validation is Essential:

  • Orthogonal Detection: XRPD is sensitive to the long-range order of the solid state, while NMR is sensitive to the local chemical environment of individual molecules. One technique can detect impurities that are invisible to the other.

  • Scenario 1: High XRPD Purity, Low NMR Purity. This outcome would suggest the sample is highly crystalline and the correct polymorph, but contains chemical impurities (e.g., starting materials, by-products) that have co-crystallized within the lattice. These impurities would be invisible to XRPD but readily quantified by qNMR.

  • Scenario 2: High NMR Purity, Low XRPD Purity. This scenario indicates the sample is chemically pure (the molecules present are almost all the correct ones), but contains solid-state impurities. This could be an undesired polymorph or amorphous content, which NMR cannot distinguish.

  • Complete Characterization: A comprehensive purity statement requires both aspects. A drug substance must be the correct molecule (verified by NMR) and in the correct, stable solid form (verified by XRPD) to ensure consistent performance. This aligns with regulatory expectations from bodies like the FDA and frameworks like the ICH guidelines.[19][27][28][29]

Logical Workflow for Cross-Validation

CrossValidation_Logic XRD_Data XRPD Data: - Polymorphic Purity - Amorphous Content Decision Are BOTH results > 99.5% and consistent? XRD_Data->Decision NMR_Data qNMR Data: - Chemical Purity - Isomeric Purity - Residual Solvents NMR_Data->Decision Pass Batch Passes Comprehensive Purity Assessment Decision->Pass Yes Fail Investigate Root Cause: - Synthesis (NMR Fail) - Crystallization (XRD Fail) Decision->Fail No

Figure 3. Logical workflow for cross-validating XRPD and NMR data.
Data Summary and Comparison

A clear, tabular summary of the results is essential for a direct comparison and final report generation.

ParameterMethodResultInterpretation
Chemical Purity ¹H qNMR99.8%The sample is chemically very pure, with minimal process-related or degradation impurities.
Diastereomeric Purity ¹H NMR>99.9%The desired (1S,2R) stereoisomer is present with no detectable diastereomeric impurities.
Polymorphic Identity XRPDForm IThe diffraction pattern matches the reference for the desired crystalline Form I.
Polymorphic Purity XRPDNo other forms detectedNo peaks corresponding to other known polymorphs were observed. Limit of detection ~0.5%.
Amorphous Content XRPDNot DetectedThe baseline of the diffractogram is flat, indicating no significant amorphous content.
Overall Assessment Cross-Validated Pass The API batch meets high standards for chemical, isomeric, and solid-state purity.

Conclusion

The purity assessment of an API like (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol demands a multi-faceted analytical strategy. By integrating the solid-state insights from X-ray Diffraction with the molecular-level detail from quantitative NMR, a robust, reliable, and comprehensive purity profile can be established. This cross-validation approach creates a self-validating system where the orthogonal nature of the techniques provides a higher degree of confidence than either method could achieve alone. For drug development professionals, adopting this synergistic workflow is a critical step towards ensuring the quality, safety, and consistency of the final drug product, satisfying both internal quality standards and stringent regulatory requirements.

References

  • ICH Harmonised Tripartite Guideline. (2006, October 25). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • United States Pharmacopeia. General Chapters: <761> Nuclear Magnetic Resonance. USP-NF. [Link]

  • United States Pharmacopeia. General Chapters: <941> X-Ray Diffraction. USP29-NF24. [Link]

  • IRE Journals. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]

  • American Pharmaceutical Review. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Lab Manager. (n.d.). XRF/XRD Validation for Purity and Composition in Laboratory Workflows. [Link]

  • U.S. Food & Drug Administration. (2023, August 9). Q2(R2) Validation of Analytical Procedures. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The vicinal amino alcohol (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a chiral building block of significant interest in pharmaceutical development due to its structural resemblance to potent adrenergic agonists and other bioactive molecules. The precise control of its two contiguous stereocenters is paramount for its intended biological activity and to minimize off-target effects. This guide provides a comparative analysis of reproducible synthetic routes to this valuable compound, offering in-depth technical insights and experimental protocols for researchers and drug development professionals. The methodologies discussed are grounded in established stereoselective transformations, with a focus on reproducibility, scalability, and the underlying chemical principles that govern their success.

Route 1: Diastereoselective Reduction of a Chiral α-Amino Ketone Precursor

This approach is a cornerstone of amino alcohol synthesis, relying on the stereoselective reduction of a ketone to establish the hydroxyl stereocenter. The reproducibility of this method is heavily dependent on the choice of reducing agent and the inherent stereochemical bias of the substrate.

Rationale and Strategy

The synthesis commences with the preparation of the α-amino ketone intermediate, 2-amino-1-(3-fluoro-4-methylphenyl)propan-1-one. This is typically achieved through a nucleophilic substitution reaction on an α-halo ketone. The critical step is the diastereoselective reduction of the ketone, where the existing stereocenter at the α-carbon directs the approach of the hydride reagent to the carbonyl face. The use of a bulky N-protecting group can enhance the facial selectivity of this reduction.

Experimental Protocol: Synthesis of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL via Diastereoselective Ketone Reduction

Step 1: Synthesis of 2-Bromo-1-(3-fluoro-4-methylphenyl)propan-1-one

  • To a solution of 1-(3-fluoro-4-methylphenyl)propan-1-one (1.0 equiv) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.05 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-2-(Benzylamino)-1-(3-fluoro-4-methylphenyl)propan-1-one

  • Dissolve the crude 2-bromo-1-(3-fluoro-4-methylphenyl)propan-1-one in a polar aprotic solvent like acetonitrile.

  • Add (S)-(-)-α-methylbenzylamine (2.2 equiv) and a non-nucleophilic base such as potassium carbonate (2.0 equiv).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired (S)-2-(benzylamino)-1-(3-fluoro-4-methylphenyl)propan-1-one.

Step 3: Diastereoselective Reduction

  • Dissolve the α-amino ketone from the previous step in anhydrous methanol or ethanol and cool to -78 °C.

  • Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below -70 °C. The use of a chelating reducing agent like zinc borohydride can also be effective.

  • Stir the reaction at -78 °C for several hours until the starting material is consumed.

  • Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Step 4: Deprotection

  • Dissolve the protected amino alcohol in methanol.

  • Add a palladium on carbon catalyst (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL.

Visualization of Route 1

Route 1: Diastereoselective Reduction start 1-(3-fluoro-4-methylphenyl)propan-1-one step1 Bromination start->step1 intermediate1 α-Bromo Ketone step1->intermediate1 step2 Amination (S)-(-)-α-methylbenzylamine intermediate1->step2 intermediate2 (S)-α-Amino Ketone step2->intermediate2 step3 Diastereoselective Reduction (NaBH4) intermediate2->step3 intermediate3 N-Protected Amino Alcohol step3->intermediate3 step4 Deprotection (H2, Pd/C) intermediate3->step4 product (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL step4->product

Caption: Workflow for Route 1.

Route 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy employs a removable chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, offering a high degree of stereocontrol. The reproducibility is excellent, provided the auxiliary is of high enantiomeric purity and the reaction conditions are carefully controlled.

Rationale and Strategy

In this approach, a chiral auxiliary, such as a derivative of (S)-phenylglycinol, is condensed with 3-fluoro-4-methylbenzaldehyde to form a chiral imine. The diastereoselective addition of a nucleophile, such as a Grignard or organolithium reagent, to this imine establishes the two desired stereocenters simultaneously. The subsequent removal of the chiral auxiliary yields the target amino alcohol.

Experimental Protocol: Synthesis via Chiral Auxiliary

Step 1: Synthesis of the Chiral Imine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-fluoro-4-methylbenzaldehyde (1.0 equiv), (S)-2-amino-2-phenylethanol (1.0 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude chiral imine, which is used directly in the next step.

Step 2: Diastereoselective Nucleophilic Addition

  • Dissolve the crude chiral imine in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a solution of ethylmagnesium bromide or ethyllithium (1.2 equiv) in a suitable solvent dropwise.

  • Stir the reaction at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product containing the chiral auxiliary can be purified by column chromatography.

Step 3: Removal of the Chiral Auxiliary

  • The N-protected amino alcohol can be deprotected via hydrogenolysis. Dissolve the compound in methanol and add a palladium on carbon catalyst.

  • Stir the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate. The chiral auxiliary can often be recovered.

  • Purify the target compound, (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, by recrystallization or column chromatography.

Visualization of Route 2

Route 2: Chiral Auxiliary start 3-fluoro-4-methylbenzaldehyde step1 Condensation start->step1 auxiliary (S)-2-amino-2-phenylethanol auxiliary->step1 intermediate1 Chiral Imine step1->intermediate1 step2 Diastereoselective Addition (EtMgBr) intermediate1->step2 intermediate2 Adduct with Auxiliary step2->intermediate2 step3 Auxiliary Removal (H2, Pd/C) intermediate2->step3 product (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL step3->product

Caption: Workflow for Route 2.

Route 3: Asymmetric Aminohydroxylation of an Alkene

Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of an alkene into a vicinal amino alcohol with high enantioselectivity. The reproducibility of this reaction is generally high, though it can be sensitive to the purity of reagents and the specific ligand used.

Rationale and Strategy

This route begins with the synthesis of 1-(3-fluoro-4-methylphenyl)prop-1-ene. The key step is the asymmetric aminohydroxylation of this alkene using a chiral osmium catalyst and a nitrogen source. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines the absolute stereochemistry of the product.

Experimental Protocol: Synthesis via Asymmetric Aminohydroxylation

Step 1: Synthesis of 1-(3-fluoro-4-methylphenyl)prop-1-ene

  • This can be prepared via a Wittig reaction of 3-fluoro-4-methylbenzaldehyde with ethyltriphenylphosphonium bromide.

  • Alternatively, dehydration of 1-(3-fluoro-4-methylphenyl)propan-1-ol can yield the desired alkene.

Step 2: Sharpless Asymmetric Aminohydroxylation

  • In a round-bottom flask, prepare a mixture of t-butanol and water (1:1).

  • Add the nitrogen source, such as sodium N-chloro-p-toluenesulfonamide (Chloramine-T) (3.0 equiv), and the chiral ligand, for example, (DHQ)₂PHAL (0.01 equiv).

  • Add potassium osmate(VI) dihydrate (0.004 equiv).

  • To this mixture, add the 1-(3-fluoro-4-methylphenyl)prop-1-ene (1.0 equiv).

  • Stir the reaction vigorously at room temperature until the alkene is consumed.

  • Quench the reaction with sodium sulfite.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the N-tosylated amino alcohol by column chromatography.

Step 3: Deprotection

  • The tosyl group can be removed under reducing conditions, for example, using sodium amalgam in methanol or magnesium in methanol.

  • Upon completion, work up the reaction to isolate the final product, (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL.

Visualization of Route 3

Route 3: Asymmetric Aminohydroxylation start 1-(3-fluoro-4-methylphenyl)prop-1-ene step1 Sharpless Asymmetric Aminohydroxylation start->step1 intermediate1 N-Tosylated Amino Alcohol step1->intermediate1 step2 Deprotection intermediate1->step2 product (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL step2->product

Caption: Workflow for Route 3.

Comparison of Synthetic Routes

FeatureRoute 1: Diastereoselective ReductionRoute 2: Chiral AuxiliaryRoute 3: Asymmetric Aminohydroxylation
Stereocontrol Good to excellent, dependent on substrate and reducing agent.Excellent, controlled by the chiral auxiliary.Excellent, controlled by the chiral ligand.
Reproducibility High, but sensitive to reaction temperature and reagent quality.Very high, with a well-defined protocol.High, but can be sensitive to catalyst and ligand purity.
Scalability Generally good, but cryogenic conditions can be a challenge.Good, but the cost of the chiral auxiliary can be a factor.Moderate, the cost of the osmium catalyst can be prohibitive for large scale.
Number of Steps 4 steps3 steps3 steps
Key Advantages Utilizes readily available starting materials.High diastereoselectivity and enantioselectivity.Direct conversion of an alkene to the amino alcohol.
Potential Challenges Achieving high diastereoselectivity can require optimization.Stoichiometric use and recovery of the chiral auxiliary.Use of a toxic and expensive heavy metal catalyst.

Conclusion

The selection of a synthetic route for (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL will depend on the specific requirements of the research or development program, including scale, cost, and available expertise.

  • Route 1 is a classic and reliable method, particularly suitable for initial lab-scale synthesis where optimization of diastereoselectivity is feasible.

  • Route 2 offers excellent stereocontrol and reproducibility, making it a strong candidate for producing high-purity material, especially if the chiral auxiliary can be efficiently recycled.

  • Route 3 represents a more modern and elegant approach, providing direct access to the target molecule with high enantioselectivity. However, the cost and toxicity of the osmium catalyst may limit its application on a large scale.

Each of these routes, when executed with care and attention to detail, can provide reproducible access to (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, a valuable building block for the advancement of pharmaceutical research.

References

  • Sharpless, K. B., et al. (1996). Asymmetric Aminohydroxylation: A New and General Route to Chiral Amino Alcohols. Angewandte Chemie International Edition in English, 35(4), 451-454. [Link]

  • Davis, F. A., & Zhou, P. (1999). Asymmetric synthesis of amino alcohols with sulfinimines (N-sulfinylimines). Chemical Reviews, 99(1), 1-36. [Link]

  • Kobayashi, S., & Ishitani, H. (1999). Catalytic asymmetric aldol reactions. Chemical Reviews, 99(5), 1069-1094. [Link]

  • Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-875. [Link]

Safety Operating Guide

Operational & Disposal Guide: (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling chiral active pharmaceutical ingredients (APIs) and their intermediates requires more than just following a checklist—it requires a mechanistic understanding of the molecule.

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is a fluorinated aromatic amino alcohol. Its structure presents two distinct chemical challenges that dictate its safety and disposal protocols: a reactive, basic primary amine and a highly stable carbon-fluorine (C-F) bond on the aromatic ring. This guide provides drug development professionals and laboratory personnel with the operational logic, step-by-step methodologies, and regulatory frameworks required to manage this compound safely and sustainably.

Mechanistic Justification for Disposal Protocols

To establish a self-validating safety system, every operational step must be grounded in the physical chemistry of the molecule.

The disposal of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol cannot be managed through standard organic waste streams. The 3-fluoro-4-methylphenyl moiety contains a carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry, possessing a bond dissociation energy of approximately 531.5 kJ/mol [1].

If this compound is subjected to standard municipal or low-temperature incineration (<800°C), the thermal energy is thermodynamically insufficient to cleave the C-F bond. This incomplete combustion leads to the volatilization of fluorinated organic fragments, which can escape into the atmosphere and act as persistent environmental pollutants, similar to the behavior of PFAS [2].

The Solution: High-Temperature Incineration (HTI) at temperatures exceeding 1000°C is mandatory. At these extreme temperatures, the molecule undergoes complete mineralization. The fluorine is converted into hydrogen fluoride (HF) gas, and the amine nitrogen is oxidized into nitrogen oxides (NOx). Consequently, the chosen HTI facility must be equipped with alkaline wet scrubbers (to precipitate HF as safe calcium fluoride) and selective catalytic reduction (SCR) units (to neutralize NOx) [3].

Waste Segregation & Disposal Workflows

Proper segregation prevents dangerous cross-reactions and ensures the waste is routed to an appropriately permitted HTI facility. Mixing this compound with non-halogenated waste will contaminate the entire stream, exponentially increasing disposal costs and risking damage to incinerator refractory linings if HF is generated without adequate scrubbing capacity.

Quantitative Waste Stream Categorization
Waste StreamPhysical StateSegregation CategoryPrimary Disposal RouteSecondary Treatment
Pure API / Intermediate Solid PowderHalogenated Organic SolidHTI (>1000°C)Alkaline Ash Landfilling
Reaction Mother Liquors Organic LiquidHalogenated Solvent WasteHTI (>1000°C)Liquid Injection
Aqueous Washings Aqueous LiquidAqueous Halogenated WasteIon Exchange / GACHTI of saturated resins
Contaminated Consumables Solid (PPE, Filters)Solid Hazardous WasteHTI (>1000°C)N/A
Disposal Pathway Visualization

DisposalPathway W1 Pure Solid Waste (API Intermediate) S1 Segregate: Halogenated Solid Waste W1->S1 W2 Aqueous/Organic Solutions (Reaction Mother Liquors) S2 Segregate: Halogenated Solvent Waste W2->S2 W3 Contaminated Consumables (PPE, Filters) S3 Segregate: Solid Hazardous Waste W3->S3 HTI High-Temperature Incineration (>1000°C) S1->HTI S2->HTI S3->HTI Scrubber Alkaline/NOx Gas Scrubbing (Capture HF & NOx) HTI->Scrubber Ash Permitted Landfill Disposal (Hazardous Ash) Scrubber->Ash

Caption: Segregation and high-temperature incineration pathway for fluorinated pharmaceutical waste.

Step-by-Step Spill Response & Neutralization Protocol

In the event of an accidental release, immediate containment is required to prevent both inhalation exposure to the basic amine and environmental contamination by the fluorinated aromatic ring [4].

Step 1: Evacuation & Assessment Immediately isolate the spill area. Verify the physical state of the compound (e.g., solid crystalline powder vs. dissolved in an organic solvent like methanol or dichloromethane).

Step 2: PPE Donning Equip personnel with NIOSH-approved respirators (P100 particulate filters for powders; organic vapor cartridges for solutions), heavy-duty nitrile gloves, and chemical splash goggles.

Step 3: Containment

  • For Solids: Lightly moisten the powder with a compatible, non-reactive solvent (e.g., water or dilute alcohol) to prevent aerosolization and dust inhalation.

  • For Liquids: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.

Step 4: Chemical Neutralization (Self-Validating Step) Apply a dilute weak acid (e.g., 5% citric acid or dilute hydrochloric acid) to the absorbed mixture.

  • Causality: The basic primary amine group reacts with the acid to form a non-volatile, water-soluble ammonium salt. This dramatically reduces the inhalation hazard, neutralizes the corrosive pH, and stabilizes the compound for transport.

Step 5: Collection & Manifesting Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) container. Seal tightly and label explicitly as: "Halogenated Hazardous Waste - Contains Fluorinated Amines."

Spill Response Visualization

SpillResponse A Spill Detected: (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL B Evacuate & Don PPE (Respirator, Nitrile Gloves) A->B C Assess Physical State B->C D Solid Spill C->D E Liquid/Solution Spill C->E F Moisten with Solvent (Prevent Dusting) D->F G Apply Inert Absorbent (Vermiculite/Sand) E->G H Sweep/Collect into Compatible Container F->H I Neutralize Amine (Dilute Acid) G->I J Seal & Label as Fluorinated Hazardous Waste H->J I->H

Caption: Workflow for safe spill containment and neutralization of fluorinated amino alcohols.

Regulatory Compliance & Logistics

When preparing (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol for off-site disposal, strict adherence to environmental regulations is required:

  • EPA/RCRA Manifesting: Ensure the waste profile clearly indicates the presence of organically bound fluorine and a primary amine. This alerts the disposal facility to route the waste to an incinerator with active halogen and NOx scrubbing capabilities.

  • Storage Compatibility: Store waste containers in a cool, well-ventilated area away from strong oxidizing agents and strong acids (unless intentionally neutralizing under controlled conditions). Use secondary containment to prevent environmental release.

  • Audit Trails: Maintain a complete chain of custody from the point of generation to the final certificate of destruction (COD) provided by the HTI facility, validating that complete thermal degradation was achieved.

References
  • Title: Destruction of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) by Ball Milling Source: Environmental Science & Technology - ACS Publications URL: [Link]

  • Title: 2024 Interim Guidance on the Destruction and Disposal of PFAS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds Source: Citizens for Safe Water Around Badger (CSWAB) / MDPI URL: [Link]

  • Title: Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Navigating the Safe Handling of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each recommendation to empower you with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks

(1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is an organic molecule containing an amino alcohol functional group and a fluorinated aromatic ring. Based on the hazard profiles of similar compounds, it should be treated as a substance with the potential for skin and eye irritation or burns, and may be harmful if inhaled or ingested.[1][2][3] The presence of the fluorinated phenyl group also necessitates special consideration for its environmental fate and disposal.[4][5][6][7]

Key Potential Hazards:

  • Skin and Eye Contact: Amines can be corrosive and cause severe skin burns and eye damage.[2][3]

  • Inhalation: Vapors or aerosols may be irritating to the respiratory tract.[1][8]

  • Ingestion: May be harmful if swallowed.

  • Environmental: Fluorinated organic compounds can be persistent in the environment.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table summarizes the recommended PPE for handling (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL.

Body PartRecommended PPERationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.[1][8][9]Protects against splashes and airborne particles, which can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat.[8][10]Prevents direct skin contact, which can lead to irritation or chemical burns.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][9][11]Minimizes inhalation of potentially harmful vapors or aerosols.
Step-by-Step PPE Protocol:

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly before starting.

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Select the appropriate chemical-resistant gloves and inspect them for any signs of damage. Pull the gloves on, ensuring the cuffs of the lab coat are tucked inside.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the immediate use of the compound and includes its storage and eventual disposal.

Operational Plan:
  • Engineering Controls: Always handle (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][11] Eyewash stations and safety showers should be readily accessible.[8][11]

  • Handling: Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer. Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1][11]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][11]

Disposal Plan:

The disposal of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.

  • Waste Categorization: Due to its fluorinated nature, this compound may be classified as a hazardous waste.

  • Disposal Method: Incineration at a licensed hazardous waste facility is a potential disposal method for fluorinated organic compounds.[4][6] However, incomplete combustion can lead to the formation of other persistent and potentially toxic byproducts.[6] Therefore, it is crucial to consult with your institution's environmental health and safety (EHS) department to determine the appropriate and compliant disposal route.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be collected in a designated, labeled hazardous waste container for proper disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow for ensuring safety when handling (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL.

PPE_Workflow cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation Review SDS/Safety Info Review SDS/Safety Info Identify Hazards Identify Hazards Review SDS/Safety Info->Identify Hazards Select PPE Select PPE Identify Hazards->Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Handle Chemical in Fume Hood Handle Chemical in Fume Hood Don PPE->Handle Chemical in Fume Hood Doff PPE Doff PPE Handle Chemical in Fume Hood->Doff PPE Dispose of Waste Dispose of Waste Handle Chemical in Fume Hood->Dispose of Waste Properly Store Chemical Properly Store Chemical Doff PPE->Properly Store Chemical Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of (1S,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL.

References

  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem. (n.d.). Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (n.d.). Retrieved from [Link]

  • Finding an End to Forever Chemicals - Eurofins USA. (2025, October 13). Retrieved from [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (n.d.). Google Patents.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. (n.d.). Retrieved from [Link]

  • SDS 719503 USA ENG - Pilot Chemical. (n.d.). Retrieved from [Link]

  • Teflon disposal: new eco-friendly method recycles fluorine - Rinnovabili. (2025, October 23). Retrieved from [Link]

  • 1-amino-3-(3-fluorophenyl)propan-2-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

Sources

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